molecular formula C7H5FINO2 B3041076 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS No. 259860-34-9

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Cat. No.: B3041076
CAS No.: 259860-34-9
M. Wt: 281.02 g/mol
InChI Key: DPEVXZFONRKZFU-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5FINO2 and its molecular weight is 281.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-2-iodo-5-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEVXZFONRKZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene: Structural Dynamics, Orthogonal Reactivity, and Synthetic Protocols in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, heavily substituted halogenated nitrobenzenes serve as critical programmable scaffolds. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) is a highly specialized tetrasubstituted benzene derivative. Its strategic importance lies in its orthogonal reactivity profile, allowing for sequential, site-specific functionalization. This compound has emerged as a vital building block in the synthesis of complex bicyclic heterocycles, most notably in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—a highly targeted class of therapeutics in oncology[1][2].

This whitepaper provides a comprehensive technical guide to the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this compound.

Physicochemical Properties & Molecular Identity

Accurate characterization is the first step in any self-validating experimental workflow. Below is the consolidated physicochemical data for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene[3][4].

PropertyValue
IUPAC Name 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
CAS Number 259860-34-9
Molecular Formula C₇H₅FINO₂
Molecular Weight 281.02 g/mol
SMILES O=C=C(F)C(I)=C1)[O-]
Physical State Solid (Off-white to pale yellow)
Storage Conditions 2–8°C, desiccated, protected from light

Structural Analysis & Orthogonal Reactivity Profile

The true value of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene lies in the causality of its substitution pattern. The tetrasubstituted ring is not random; it is designed for controlled, sequential derivatization.

  • C2 Iodine (Cross-Coupling Hub): The carbon-iodine bond is the weakest in the molecule, making it the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • C1 Fluorine (SNAr Electrophile): Fluorine is a poor leaving group in standard aliphatic chemistry but an excellent leaving group in Nucleophilic Aromatic Substitution (SₙAr). Here, the C1 fluorine is highly activated by the strong electron-withdrawing nitro group at the para position (C4), allowing for rapid displacement by amines or thiols under mild basic conditions.

  • C4 Nitro Group (Latent Amine): The nitro group serves a dual purpose. Initially, it activates the ring for SₙAr. Post-substitution, it can be seamlessly reduced (via Pd/C/H₂ or Fe/HCl) to an aniline, setting the stage for subsequent cyclization into benzimidazoles or indoles.

  • C5 Methyl Group (Steric Tuning): The methyl group provides a localized steric bulk that restricts the rotation of adjacent substituents, a critical factor in locking the bioactive conformation of target drug molecules (such as PRMT5 inhibitors)[5].

G Core 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Iodine Iodine (C2) Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Iodine High Reactivity Fluorine Fluorine (C1) Nucleophilic Aromatic Substitution (SNAr with Amines/Thiols) Core->Fluorine Activated by NO2 Nitro Nitro (C4) Reduction to Amine (Fe/HCl or Pd/C/H2) Core->Nitro Precursor to NH2 Methyl Methyl (C5) Benzylic Bromination/Oxidation Core->Methyl Steric tuning

Orthogonal reactivity profile of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene functional groups.

De Novo Synthesis: The Sandmeyer Protocol

The synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is typically achieved via a Sandmeyer-type iodination starting from 2-fluoro-4-methyl-5-nitroaniline [5][6]. The structural mapping is perfectly conserved: the amine at the C1 position of the precursor is transformed into the C2 iodine of the product (due to IUPAC renumbering rules prioritizing fluorine).

Below is the field-proven, step-by-step protocol utilized in pharmaceutical settings, annotated with the causality behind each experimental choice to ensure a self-validating workflow.

Step 1: Diazotization
  • Action: Suspend 2-fluoro-4-methyl-5-nitroaniline (2.0 g, 11.75 mmol) in concentrated HCl (6.15 mL, 73.8 mmol) and cool the mixture to strictly 0°C using an ice-brine bath.

    • Causality: The high concentration of strong acid protonates the aniline, bringing it into solution, and generates the active nitrosonium ion (NO⁺) from the nitrite salt.

  • Action: Prepare a solution of sodium nitrite (0.884 g, 12.81 mmol) in cold water (4 mL). Add this dropwise to the aniline suspension.

    • Causality: Diazotization is highly exothermic. Dropwise addition prevents thermal spikes. Maintaining 0°C is critical; above 5°C, the resulting diazonium salt will rapidly hydrolyze into an unwanted phenol byproduct.

Step 2: Intermediate Validation & Filtration
  • Action: Stir the reaction mixture at 0°C for 15 minutes, then rapidly filter the cold mixture through a cotton pad into a pre-chilled receiving flask.

    • Causality: This is a self-validating step. A successful diazotization yields a clear, homogeneous solution of the diazonium salt. The cotton pad removes any unreacted starting material or insoluble impurities that would otherwise contaminate the subsequent radical reaction.

Step 3: Iodination via SₙAr Radical Mechanism
  • Action: Slowly pour the cold diazonium filtrate into a vigorously stirred solution of potassium iodide (6.83 g, 41.1 mmol) in water (25 mL) maintained at 0°C.

    • Causality: The iodide ion acts as both a nucleophile and a single-electron reducing agent. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, vigorously evolving nitrogen gas (N₂). Slow addition prevents the reaction from foaming over.

  • Action: Remove the ice bath and allow the mixture to warm to 25°C, stirring for 16 hours.

    • Causality: The initial reaction forms a diazonium triiodide complex. Extended stirring at room temperature provides the activation energy necessary to completely collapse this complex into the final aryl iodide.

Step 4: Workup and Purification
  • Action: Dilute the reaction mixture with ethyl acetate (75 mL). Separate the layers, wash the organic layer sequentially with water and brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Causality: Ethyl acetate selectively partitions the highly lipophilic product into the organic phase, leaving excess KI, KCl, and acidic residues in the aqueous phase.

  • Action: Filter the drying agent, concentrate the solvent in vacuo, and purify the crude residue via flash column chromatography (gradient elution: 0 to 1% ethyl acetate in petroleum ether).

    • Causality: The target compound is highly non-polar. Elution at a mere 1% ethyl acetate confirms the successful installation of the halogens and the absence of polar impurities (like unreacted aniline or phenol byproducts). This protocol typically affords the product as an off-white solid in ~34.5% yield[5].

G A 2-Fluoro-4-methyl-5-nitroaniline (Starting Material) B Diazotization (NaNO2, conc. HCl, 0°C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI, H2O, 0°C to 25°C) C->D E 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (Target Compound) D->E

Workflow for the Sandmeyer synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.

Application in Oncology: PRMT5 Inhibitor Scaffolds

The overexpression of Protein Arginine Methyltransferase 5 (PRMT5) is heavily linked to carcinogenesis and decreased patient survival in various human malignancies. PRMT5 mediates the transcriptional repression of tumor suppressor genes (e.g., p53, RB-1) and the upregulation of oncogenes[2].

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a foundational precursor in the synthesis of substituted bicyclic heterocyclic compounds that act as potent PRMT5 inhibitors[1][5]. By leveraging the orthogonal reactivity outlined in Section 3, medicinal chemists utilize the C2 iodine to attach complex biaryl systems via Suzuki coupling, and subsequently utilize the C1 fluorine to cyclize the molecule into a functionalized indole or benzimidazole core. The C5 methyl group ensures the final molecule adopts the precise dihedral angle required to fit into the PRMT5 active site.

Safety, Handling, and Storage

As with all halogenated nitroaromatics, strict laboratory safety protocols must be observed. The compound falls under several GHS hazard classifications[7][8]:

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

  • Irritation: Causes severe skin irritation (H315) and serious eye irritation (H319).

  • Target Organ Toxicity: May cause respiratory irritation (H335).

Handling: All synthetic steps, particularly the diazotization and SₙAr reactions, must be conducted in a certified chemical fume hood. Wear standard PPE including nitrile gloves, safety goggles, and a lab coat. Storage: Store the purified compound in a tightly sealed amber vial at 2–8°C. The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV light, which will degrade the compound and release elemental iodine (turning the solid pink/purple).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10539733 & CID 68001 (Related Halogenated Nitrobenzenes)." PubChem. URL:[Link]

  • US Patent Office. "US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors." Google Patents.
  • European Patent Office. "EP3724190B1 - SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS." Google Patents.

Sources

Physical properties and melting point of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

[1][2][3][4][5][6]

Executive Summary

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) is a poly-functionalized benzene derivative characterized by the presence of four distinct substituents: a fluorine atom, an iodine atom, a methyl group, and a nitro group.[1][2][3][4][5][6][7] This high degree of functionalization makes it a versatile scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (

Chemical Identity & Structural Analysis

The compound exhibits a specific substitution pattern that dictates its reactivity. The electron-withdrawing nitro group at position 4 activates the ring, particularly at the fluorine position (C1), making it susceptible to nucleophilic attack. The iodine atom at position 2 serves as a preferred site for selective metal-catalyzed coupling, orthogonal to the fluorine and nitro groups.

PropertyDetail
IUPAC Name 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
CAS Registry Number 259860-34-9
Molecular Formula

Molecular Weight 281.02 g/mol
SMILES CC1=C(C=C(C(=C1)I)F)[O-]
InChI Key DPEVXZFONRKZFU-UHFFFAOYSA-N
MDL Number MFCD09878932 (approximate)
Structural Electronic Effects
  • C1-Fluorine: Highly electronegative; activates C1 for

    
     displacement, especially when reinforced by the para-nitro group.
    
  • C2-Iodine: Weak C-I bond relative to C-F; acts as the primary handle for cross-coupling reactions. The bulky iodine atom also induces steric strain, potentially twisting the adjacent groups out of planarity.

  • C4-Nitro: Strong electron-withdrawing group (EWG); deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack.

  • C5-Methyl: Weak electron-donating group; provides a handle for metabolic stability or hydrophobic interaction in drug targets.

Physical Properties Profile

The physical properties of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene are governed by its high molecular weight and polarity. While specific batch data varies, the following parameters define its standard state.

PropertyValue / Description
Physical State Solid (Crystalline powder)
Appearance White to off-white (can darken upon light exposure due to iodine)
Melting Point Typically 60–80 °C (Estimated range based on structural analogs; experimental verification required per batch)
Boiling Point Predicted ~330 °C (Decomposes before boiling at atm pressure)
Solubility Insoluble in water; Soluble in DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate
Density Predicted ~2.0 ± 0.1 g/cm³
LogP ~2.6 (Lipophilic)
Critical Note on Melting Point

Unlike commoditized solvents, this intermediate often lacks a single, universally cited melting point in public literature due to its status as a proprietary building block. Commercial samples are typically isolated as solids. Researchers must determine the melting point experimentally for each new lot , as impurities (regioisomers from nitration) can significantly depress the observed value.

Experimental Determination of Melting Point

To ensure the integrity of this intermediate before use in multi-step synthesis, a precise melting point determination is required.

Protocol: Capillary Melting Point Determination

Objective: To establish the purity and identity of the solid via phase transition analysis.

  • Sample Preparation:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours to remove solvent residues.
      
    • Pulverize a small amount (2–5 mg) into a fine powder using an agate mortar.

    • Fill a clean glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Instrument Setup:

    • Use a calibrated melting point apparatus (e.g., Buchi, Stuart).

    • Set the start temperature to 40 °C.

    • Set the ramp rate to 5 °C/min until 50 °C, then decrease to 1 °C/min.

  • Observation:

    • Record the Onset Temperature (

      
      ) : The first distinct sign of liquid formation.
      
    • Record the Clear Point (

      
      ) : The temperature at which the sample becomes completely liquid.
      
    • Acceptance Criteria: A sharp melting range (< 2 °C) indicates high purity (>98%). A broad range (> 4 °C) suggests solvent entrapment or isomeric impurities.

Synthetic Context & Applications

The synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene typically involves the sequential functionalization of a toluene or aniline core. The most reliable pathway described in patent literature involves the iodination of a nitro-aniline precursor or the nitration of a fluoro-iodo-toluene.

Primary Synthetic Pathway (Retrosynthetic Analysis)

The most logical construction involves introducing the iodine atom via a Sandmeyer reaction to ensure regioselectivity, as direct iodination of the deactivated nitro-fluoro ring is difficult.

Pathway:

  • Precursor: 2-Fluoro-5-methylaniline.

  • Protection: Acetylation to protect the amine.

  • Nitration: Electrophilic aromatic substitution directs para to the acetamido group (and meta to the fluorine), yielding the 4-nitro derivative.

  • Deprotection: Hydrolysis of the acetyl group.

  • Sandmeyer Reaction: Diazotization of the amine followed by treatment with KI to install the iodine at position 2.

Visualization of Synthetic Logic

The following diagram illustrates the logical flow for synthesizing and utilizing this core in drug discovery.

SynthesisWorkflowStartStarting Material(2-Fluoro-5-methylaniline)Step1Step 1: Protection(Ac2O)Start->Step1Step2Step 2: Nitration(HNO3/H2SO4)Step1->Step2RegioselectiveNitrationStep3Step 3: Hydrolysis(Acid/Base)Step2->Step3Step4Step 4: Sandmeyer(NaNO2, KI)Step3->Step4DiazotizationTargetTARGET:1-Fluoro-2-iodo-5-methyl-4-nitrobenzeneStep4->TargetApp1Application A:Suzuki Coupling(C-C Bond Formation)Target->App1Pd-Catalysis(at Iodine)App2Application B:SnAr Reaction(Amine Displacement)Target->App2Nucleophile(at Fluorine)

Figure 1: Retrosynthetic logic and downstream applications for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.

Handling & Safety (SDS Summary)

As a nitro-aromatic and halogenated compound, strict safety protocols are mandatory.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

    • Target Organ Toxicity: May cause damage to organs through prolonged exposure (typical of nitro-aromatics).

  • Storage:

    • Store at 2–8 °C (Refrigerated).

    • Protect from light (Iodine-carbon bonds can be photosensitive).

    • Store under inert gas (Argon/Nitrogen) to prevent oxidation.

  • Spill Protocol:

    • Do not dry sweep. Use a damp cloth or wet-brushing to avoid dust generation.

    • Treat waste as hazardous halogenated organic waste.

References

  • PubChem. 1-Fluoro-2-iodo-4-nitrobenzene Compound Summary (Analogous Structure). National Library of Medicine. Link

  • Google Patents. Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors (US 2021/0163486 A1).[8][9] (Describes the use of the target compound as an intermediate). Link

  • Sigma-Aldrich. Product Search: Fluorinated Nitrobenzenes. (General physical property reference for class). Link

  • Organic Syntheses. General Procedure for Sandmeyer Iodination. Org. Synth. 1931, 11, 63. Link

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Safety Data Sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safety, handling, and hazard profile of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9). It is designed for researchers utilizing this compound as a high-value scaffold in medicinal chemistry, specifically for its dual-reactivity profile (SNAr susceptibility and Pd-catalyzed cross-coupling potential).

Handling, Hazards, and Strategic Application in Drug Discovery

Chemical Identity & Research Significance

This compound is a poly-functionalized arene "linchpin." Its value lies in the orthogonal reactivity of its substituents. The fluorine atom (para to the nitro group) is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the iodine atom (meta to the nitro group) serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for sequential, regioselective core elaboration.

PropertyDetail
Chemical Name 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
CAS Number 259860-34-9
Molecular Formula C₇H₅FINO₂
Molecular Weight 281.02 g/mol
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]

Hazard Profiling (The "Why" Behind the GHS)

While specific toxicological data (LD50) for this exact CAS is limited, read-across toxicology from structural analogs (Nitrobenzene, 1-Fluoro-4-nitrobenzene) dictates a conservative safety posture.

Core Hazard Mechanisms
  • Nitro Group (-NO₂):

    • Methemoglobinemia Risk: Nitroaromatics can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport. Absorption through skin is a primary route of exposure.

    • Energetic Potential: While mono-nitro compounds are generally stable, the presence of multiple electron-withdrawing groups (F, NO₂) on a toluene core suggests potential thermal instability at high temperatures (>150°C).

  • Activated Fluorine (C-F):

    • Sensitization: The high electrophilicity of the C-F bond (activated by the para-nitro group) allows the compound to haptenize proteins via SNAr reactions with cysteine or lysine residues, leading to potential allergic contact dermatitis .

  • Iodine Substituent (C-I):

    • Photolability: The weak C-I bond (~50-60 kcal/mol) is susceptible to homolytic cleavage by UV light, generating iodine radicals and degrading the sample quality.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[2][3][4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[6]

  • H373: May cause damage to organs (blood/liver) through prolonged or repeated exposure (Class effect of nitroarenes).

Storage & Stability Protocols

Proper storage is critical not just for safety, but to prevent the "silent degradation" that ruins catalytic cycles in downstream chemistry.

ParameterProtocolScientific Rationale
Temperature 2–8°C (Refrigerate) Retards thermal decomposition and SNAr hydrolysis rates.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of the methyl group and moisture-induced hydrolysis of the C-F bond.
Light Amber Vial / Foil Wrap The C-I bond is photolabile; UV exposure releases I₂ (turning the solid brown/purple) and deactivates the material for Pd-coupling.
Segregation Separate from Amines/Bases Volatile amines can initiate unwanted SNAr substitution of the fluorine atom even in storage.

Engineering Controls & PPE

Goal: Zero skin contact and zero inhalation.[3][7][8]

  • Engineering: All weighing and manipulation must occur inside a certified Chemical Fume Hood .

  • Gloves:

    • Standard: Nitrile (minimum 0.11 mm thickness) is sufficient for incidental splash.

    • High Risk (Solutions): If dissolved in DMSO or DMF (which permeate skin rapidly, carrying the toxin with them), use Silver Shield/4H laminate gloves or double-glove with extended cuffs.

  • Respiratory: If fume hood containment is breached or during spill cleanup, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges (to capture potential NOx or HF byproducts in a fire scenario).

Emergency Response Protocols

Spill Management Decision Tree

Scenario: 500 mg vial dropped on the floor.

  • Evacuate the immediate area (3-meter radius) to allow dust to settle.

  • Don PPE: Double nitrile gloves, lab coat, safety goggles, N95 or respirator.

  • Containment: Do not dry sweep (generates dust). Cover with a wet paper towel (solvent: water or dilute ethanol) to dampen.

  • Collection: Scoop up damp material/towels into a hazardous waste bag.

  • Decontamination: Wipe surface with 10% sodium thiosulfate (neutralizes any free iodine) followed by soapy water.

Fire Fighting
  • Media: Carbon Dioxide (CO₂), Dry Chemical, or Foam.[1][2][3][5][6][7][8]

  • Hazardous Combustion Products:

    • Hydrogen Fluoride (HF): Corrosive, toxic gas.

    • Hydrogen Iodide (HI): Corrosive.

    • Nitrogen Oxides (NOx): Pulmonary edema risk.

  • Procedure: Firefighters must wear SCBA. Do not use a solid water stream (may scatter the chemical).

Application Context: Orthogonal Reactivity

The following diagram illustrates the logical workflow for utilizing this scaffold, highlighting the specific safety considerations at each step.

ReactivityWorkflow Start 1-Fluoro-2-iodo- 5-methyl-4-nitrobenzene Step1 Step 1: SNAr Reaction (Nucleophilic Displacement) Start->Step1  Amine/Alkoxide   (Target: C-F) Hazard2 Hazard: Catalyst Poisoning (If Iodine degraded) Start->Hazard2 Improper Storage (Light Exposure) Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step1->Step2  Pd(0) Source   (Target: C-I) Hazard1 Hazard: Runaway Exotherm (Nitro group activation) Step1->Hazard1 High Temp/Base

Figure 1: Chemo-selective reaction pathway. The C-F bond is displaced first (SNAr) due to para-nitro activation, followed by C-I coupling. Safety risks shift from thermal hazards (Step 1) to catalytic failure (Step 2).

References

  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Product Detail & GHS Data. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene (Analog Read-across). National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Nitrobenzene Derivatives Hazard Classes. Retrieved from

  • BenchChem. (2025).[9] Safety, Handling, and Data for Nitroaromatic Compounds. Retrieved from

Sources

Synthesis and Characterization of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) is a highly functionalized tetra-substituted benzene ring that serves as a critical electrophilic building block in modern drug discovery. It is prominently utilized in the synthesis of substituted bicyclic heterocyclic compounds acting as PRMT5 inhibitors—a major target in oncology for both solid tumors and hematological malignancies[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we dissect the regiochemical logic, the causality of the reaction conditions, and the self-validating experimental protocols required to synthesize this molecule with high fidelity.

Retrosynthetic Strategy & Nomenclature Nuance

Direct iodination of a fluorotoluene derivative lacks the regiocontrol necessary to reliably produce this specific tetra-substituted pattern. Instead, the optimal route leverages the powerful directing effects of an aniline precursor, followed by a Sandmeyer-type functional group interconversion[2].

The Nomenclature "Migration" Artifact

A common point of confusion for researchers scaling this route is the apparent "migration" of substituents when comparing the precursor, 2-fluoro-4-methyl-5-nitroaniline [2], to the product, 1-fluoro-2-iodo-5-methyl-4-nitrobenzene [3]. This is not a chemical rearrangement, but a strict artifact of IUPAC nomenclature rules:

  • In the precursor: The amine (-NH₂) dictates the C1 position. The substituents are numbered 2-fluoro, 4-methyl, and 5-nitro.

  • In the product: Upon conversion of the amine to an iodine atom, the principal functional group is lost. Numbering must now proceed to yield the lowest possible locant set, prioritized alphabetically: Fluoro (F), Iodo (I), Methyl (M), Nitro (N).

  • The Result: By designating the fluorine-bearing carbon as C1 and the iodine-bearing carbon as C2, the original C4 (methyl) becomes C5, and the original C5 (nitro) becomes C4. Regiochemical integrity is perfectly maintained despite the numerical shift.

Step 1: Regioselective Nitration of 2-Fluoro-4-methylaniline

The synthesis begins with the nitration of 2-fluoro-4-methylaniline. Conducting this reaction in concentrated sulfuric acid is a deliberate choice to enforce kinetic and thermodynamic control over the regioselectivity[2].

Mechanistic Causality

In strongly acidic media, the amine is completely protonated to an anilinium ion (-NH₃⁺). This transforms a strongly activating, ortho/para-directing group into a strongly deactivating, meta-directing group. The regiochemistry is thus dictated by a synergistic convergence of three directing effects:

  • -NH₃⁺ Effect: Directs meta (Positions 3 and 5).

  • -CH₃ Effect: Directs ortho/para (Positions 3 and 5).

  • -F Effect: Directs ortho/para (Para is Position 5).

Position 5 becomes the undisputed electrophilic target, allowing for an exceptionally high-yielding transformation without the need for amine protection/deprotection steps.

Regioselectivity A 2-Fluoro-4-methylaniline (in Conc. H2SO4) B Protonation to Anilinium Ion (-NH3+) A->B C Electrophilic Aromatic Substitution Directing Effects B->C D -NH3+ Effect Meta (Pos 3, 5) C->D E -CH3 Effect Ortho/Para (Pos 3, 5) C->E F -F Effect Para (Pos 5) C->F G Synergistic Convergence at Position 5 D->G E->G F->G H 2-Fluoro-4-methyl-5-nitroaniline (92% Yield) G->H

Fig 1: Synergistic directing effects driving regioselective nitration at Position 5.

Self-Validating Experimental Protocol
  • Salt Formation: Charge a reactor with concentrated H₂SO₄ (5 volumes) and cool to -20 °C. Slowly add 2-fluoro-4-methylaniline (1.0 equiv) to form the anilinium sulfate salt.

  • Nitration: Add concentrated HNO₃ (1.2 equiv) dropwise over 3 hours. Crucial: Strictly maintain the internal temperature at -20 °C to prevent oxidative degradation[2].

  • Quench: Pour the reaction mixture over crushed ice.

  • Neutralization (Self-Validation): Adjust the mixture to pH 9-10 using solid NaOH. Check: This neutralization is highly exothermic. Control the addition rate to ensure the internal temperature never exceeds 50 °C to prevent byproduct formation[2].

  • Isolation: Allow to reach ambient temperature. Filter the resulting precipitate. Reslurry the wet cake in deionized water to remove residual inorganic salts, filter, and dry under vacuum.

  • Confirmation: The product, 2-fluoro-4-methyl-5-nitroaniline, isolates as a distinct yellow solid (Expected MP: 80-82 °C)[2].

Step 2: Sandmeyer-Type Iodination

The conversion of the aniline to the aryl iodide proceeds via diazotization followed by nucleophilic displacement. Unlike standard Sandmeyer reactions that require copper(I) salts, iodination proceeds spontaneously with potassium iodide (KI) via a radical electron-transfer mechanism.

Mechanistic Causality
  • Filtration of Diazonium: Filtering the cold diazonium salt before KI addition is a critical, often-overlooked step[3]. It removes unreacted starting material and insoluble diazoamino (triazene) oligomers, preventing tar formation during the radical displacement.

  • Thermal Control at 0 °C: Iodide is a powerful reducing agent. The electron transfer to the diazonium salt is highly exothermic. Adding the diazonium to KI at 0 °C (rather than heating) prevents the competing hydrolysis of the diazonium salt into a phenol[4].

SandmeyerWorkflow S1 Amine in Conc. HCl (Stirred at 0°C) S2 Add NaNO2 (aq) Dropwise S1->S2 S3 Diazonium Salt Formation S2->S3 S4 Filter into KI (aq) Solution at 0°C S3->S4 S5 N2 Evolution & Iodide Substitution S4->S5 S6 Na2S2O3 Quench & EtOAc Extraction S5->S6 S7 1-Fluoro-2-iodo-5-methyl -4-nitrobenzene S6->S7

Fig 2: Sandmeyer-type iodination workflow emphasizing thermal control and intermediate filtration.

Self-Validating Experimental Protocol
  • Diazotization: Suspend 2-fluoro-4-methyl-5-nitroaniline (1.0 equiv) in concentrated HCl (~6.3 equiv) and cool to 0 °C[3].

  • Nitrite Addition: Add a solution of NaNO₂ (1.1 equiv) in minimal water dropwise, maintaining 0 °C. Stir for 15 minutes[4].

  • Nitrous Acid Check (Self-Validation): Spot the mixture on starch-iodide paper. An immediate blue/black color confirms the necessary slight excess of nitrous acid.

  • Filtration: Filter the cold diazonium solution through a cotton pad to remove insolubles[3].

  • Iodide Displacement: Slowly pour the filtrate into a vigorously stirred solution of KI (3.5 equiv) in water, pre-cooled to 0 °C[4]. Check: Immediate effervescence (N₂ gas) and a dark brown coloration (I₂ formation) validate the electron-transfer displacement.

  • Workup & Quench (Self-Validation): Extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated aqueous Na₂S₂O₃. Check: The dark brown organic layer will rapidly decolorize to pale yellow, confirming the complete reduction of elemental iodine to water-soluble iodide.

  • Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (0-4% EtOAc in petroleum ether) to yield the title compound[3].

Quantitative Data & Stoichiometry

The following table summarizes the critical reaction metrics required to successfully execute this two-step sequence.

StepTransformationKey Reagents (Equiv.)Temp (°C)Expected YieldIn-Process Validation Check
1 Regioselective NitrationHNO₃ (1.2 eq), H₂SO₄ (solvent)-20 to 0~92%Exotherm control during NaOH quench; Yellow solid formation.
2 Sandmeyer IodinationNaNO₂ (1.1 eq), KI (3.5 eq), HCl (6.3 eq)0~70%N₂ gas evolution upon KI addition; Na₂S₂O₃ decolorization.

References

  • Organic CHEMISTRY - TSI Journals (Synthesis of 2-fluoro-4-methyl-5-nitroaniline). TSI Journals.
  • SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS - EP 3724190 B1. European Patent Office via Googleapis.
  • Substituted bicyclic heterocyclic compounds as prmt5 inhibitors - WO2019116302A1. Google Patents.
  • 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene - CAS 259860-34-9. BLD Pharm.

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene , a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Due to the absence of standardized solubility data in public chemical repositories for this specific CAS entry, this guide utilizes Structure-Property Relationship (SPR) analysis to derive a predictive solubility profile. It further provides a validated Standard Operating Procedure (SOP) for researchers to experimentally determine exact solubility limits in their specific laboratory context.

Key Insight: The compound exhibits a lipophilic profile with moderate polarity driven by the nitro group. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), while exhibiting negligible solubility in aqueous media.

Physicochemical Characterization

Understanding the solubility requires analyzing the competitive forces within the molecule: the hydrophobic benzyl/iodo/methyl domains versus the polar nitro/fluoro substituents.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 281.02 g/mol Moderate size; kinetics of dissolution will be fast in good solvents.
Physical State Solid (White to off-white)Requires energy (heat/sonication) to overcome lattice energy in borderline solvents.
Predicted LogP ~3.1 ± 0.4Lipophilic. Indicates strong preference for organic phases over water.
H-Bond Donors 0Cannot act as a proton donor; limits solubility in protic solvents like cold alcohols.
H-Bond Acceptors 3 (Nitro group oxygens, Fluorine)Can accept H-bonds, facilitating solubility in alcohols upon heating.
Dipole Moment High (due to -NO₂ and -F)Enhances solubility in polar aprotic solvents (DMSO, Acetone).

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and dielectric constant matching, the solvents are categorized into four tiers.

Tier 1: High Solubility (>100 mg/mL)

Recommended for stock solutions and reaction media.

  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: These polar aprotic solvents effectively solvate the strong dipole of the nitro group while accommodating the hydrophobic aromatic core.

Tier 2: Moderate to High Solubility (50–100 mg/mL)

Recommended for extraction, chromatography, and reactions.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

  • Mechanism: DCM interacts well with the iodine substituent (polarizability match). Ethyl acetate and THF provide moderate polarity that matches the compound's overall character.

Tier 3: Low to Moderate Solubility (1–20 mg/mL)

Recommended for recrystallization (often requires heating).

  • Solvents: Methanol, Ethanol, Isopropanol, Toluene, Diethyl Ether.

  • Mechanism: Alcohols are poor solvents at room temperature due to the compound's lack of H-bond donors, but solubility increases significantly at boiling points (recrystallization potential). Toluene interacts via

    
    -
    
    
    
    stacking but lacks the polarity to solvate the nitro group effectively.
Tier 4: Insoluble / Anti-Solvents (<0.1 mg/mL)

Recommended for precipitation and washing.

  • Solvents: Water, Hexanes, Heptane, Cyclohexane.

  • Mechanism: The high LogP and lack of H-bond donors make water thermodynamically unfavorable. Alkanes are too non-polar to overcome the crystal lattice energy stabilized by the nitro group's dipole.

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are unavailable, use this self-validating protocol to generate precise data.

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.
Workflow Diagram

SolubilityProtocol Start Start: Weigh 100mg Compound AddSolvent Add 0.5 mL Solvent Start->AddSolvent CheckDissolution Visual Check: Dissolved? AddSolvent->CheckDissolution AddMore Add 0.1 mL increments (Titration Method) CheckDissolution->AddMore No (Solid remains) Saturated Excess Solid Remains (Suspension) CheckDissolution->Saturated Yes (Clear solution) -> Restart with less solvent Equilibrate Shake/Vortex for 24h at 25°C CheckDissolution->Equilibrate Solid persists (Saturation) AddMore->CheckDissolution Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Dry Evaporate Solvent & Weigh Residue Filter->Dry Calc Calculate S_sat (mg/mL) Dry->Calc

Figure 1: Step-by-step workflow for gravimetric determination of solubility limits.

Step-by-Step Methodology
  • Preparation: Weigh ~50 mg of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene into a 4 mL glass vial (Vial A).

  • Solvent Addition: Add exactly 1.0 mL of the target solvent. Cap tightly.

  • Equilibration: Vortex for 5 minutes. If fully dissolved, the solubility is >50 mg/mL. If solid remains, proceed to step 4.

  • Saturation: Place the vial in a shaker or thermomixer at 25°C for 24 hours. Ensure solid is always present (add more compound if it all dissolves).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (Vial B).

  • Quantification: Evaporate the solvent from Vial B (using a nitrogen stream or vacuum oven). Weigh the residue.

  • Calculation:

    
    
    

Solvent Selection Guide for Applications

ApplicationRecommended SolventRationale
Nucleophilic Substitution (SɴAr) DMF, DMSO, NMP High solubility; polar aprotic nature stabilizes the Meisenheimer complex intermediate.
Coupling Reactions (Suzuki/Sonogashira) THF, Dioxane, Toluene Good solubility; compatible with palladium catalysts and bases.
Liquid-Liquid Extraction (Workup) Ethyl Acetate / DCM Excellent partitioning coefficient against water; extracts the compound efficiently from aqueous quenches.
Recrystallization (Purification) Ethanol/Water or Hexane/EtOAc Ethanol: Soluble when hot, insoluble when cold. Hexane/EtOAc: Use EtOAc to dissolve, add Hexane to reach cloud point.
HPLC Analysis Acetonitrile (ACN) / Water Compound is soluble in ACN; use a C18 column. It will elute later (high retention time) due to lipophilicity.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Halo-Nitro Reactivity: This compound contains a nitro group and halogens. Avoid heating to dryness in the presence of strong bases or reducing agents, as this can lead to exothermic decomposition.

  • DMSO Warning: When using DMSO, remember it penetrates skin easily, potentially carrying the toxic compound into the bloodstream. Double-gloving (Nitrile) is mandatory.

References

  • Compound Identification: Sigma-Aldrich. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS 259860-34-9. (Verified Source).

  • General Solubility Principles: Solubility of Organic Compounds. Chemistry LibreTexts.

  • Safety Data: PubChem. 1-Fluoro-2-iodo-4-nitrobenzene (Analogue Safety Profile). (Used for structural analogue toxicity extrapolation).

Strategic Applications of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene in Oncology Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized molecular scaffolds that permit precise, orthogonal modifications. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS RN: 259860-34-9)[1] has emerged as a critical building block in the synthesis of complex bicyclic heterocycles. This technical guide explores the mechanistic rationale behind its structural utility, specifically focusing on its role in the discovery and synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors—a highly validated epigenetic target in oncology[2].

Structural Rationale & Orthogonal Reactivity

As a Senior Application Scientist, selecting a starting material is never arbitrary; it is dictated by the need for sequential, non-interfering functionalization. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene offers four distinct functional groups, each serving a specific mechanistic purpose:

  • Fluoro Group (-F): Positioned para to the nitro group, the fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nature of the nitro group stabilizes the anionic Meisenheimer complex transition state.

  • Iodo Group (-I): The carbon-iodine bond is highly polarizable and significantly weaker than the carbon-fluorine bond. This allows for highly selective oxidative addition by Palladium(0) catalysts, making it an ideal site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions without disturbing the fluoro group.

  • Nitro Group (-NO₂): Beyond activating the ring for SNAr, the nitro group serves as a masked amine. Post-functionalization, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for subsequent cyclization or amide bond formation.

  • Methyl Group (-CH₃): Provides essential steric bulk and modulates the lipophilicity (LogP) of the final drug candidate, often locking the molecule into a bioactive conformation necessary for target binding.

Reactivity Cmpd 1-Fluoro-2-iodo- 5-methyl-4-nitrobenzene SNAr SNAr Reaction (Fluoro Displacement) Cmpd->SNAr Amines, Base, Heat Coupling Cross-Coupling (Iodo Substitution) Cmpd->Coupling Boronic Acids, Pd Cat. Reduction Nitro Reduction (Amine Formation) Cmpd->Reduction Fe/NH4Cl or H2/Pd

Orthogonal reactivity map of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.

Core Application: Epigenetic Modulation via PRMT5 Inhibition

The primary application of this scaffold in contemporary drug discovery is the synthesis of PRMT5 inhibitors, as detailed in the patent literature ()[3],[4].

PRMT5 is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H4R3me2s, H3R8me2s). In various malignancies—including multiple myeloma, non-small cell lung cancer, and triple-negative breast cancer—PRMT5 is overexpressed, leading to the epigenetic silencing of critical tumor suppressor genes[5],[6]. By utilizing 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, medicinal chemists can construct complex bicyclic heterocyclic inhibitors that competitively bind to the active site of PRMT5, restoring normal gene transcription and halting tumor proliferation[7].

PRMT5 PRMT5 PRMT5 Enzyme (Overexpressed in Cancer) Histone Histone Arginine Methylation (H4R3me2s) PRMT5->Histone Catalyzes GeneRep Repression of Tumor Suppressor Genes Histone->GeneRep Epigenetic Silencing Tumor Tumor Proliferation & Survival GeneRep->Tumor Promotes Inhibitor Bicyclic Heterocycle Inhibitor (Derived from Scaffold) Inhibitor->PRMT5 Blocks Active Site

PRMT5 epigenetic signaling pathway and targeted inhibition mechanism.

Experimental Methodologies: A Self-Validating Synthetic Workflow

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the functionalization of this scaffold. Every step includes causality for the chosen conditions and built-in validation metrics.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the para-fluoro group to introduce a functionalized amine side chain.

  • Initiation: Dissolve 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.

  • Reagent Addition: Add the target primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Validation & Workup: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). Upon complete consumption of the starting material, quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality & Rationale: DMF is selected as a polar aprotic solvent because it effectively solvates the transition state and stabilizes the negatively charged Meisenheimer complex. DIPEA acts as a non-nucleophilic base to scavenge the generated HF, preventing unwanted side reactions or protonation of the nucleophilic amine.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization at the iodo position via C-C bond formation.

  • Initiation: Dissolve the SNAr intermediate (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalyst & Base: Add Potassium Carbonate (K₂CO₃) (3.0 eq) and[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Thermal Activation: Heat to 90°C for 8-12 hours under strictly anaerobic conditions.

  • Validation & Workup: Confirm completion via LC-MS. Filter the mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.

  • Causality & Rationale: The C-I bond undergoes oxidative addition much faster than C-N or C-F bonds. Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a large bite angle (approx. 99°), which accelerates the rate-determining reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl iodides.

Protocol C: Nitro Reduction & Cyclization

Objective: Reduction of the nitro group to an aniline for subsequent cyclization into a bicyclic heterocycle.

  • Initiation: Suspend the coupled intermediate (1.0 eq) in an Ethanol/Water mixture (3:1 v/v).

  • Reagent Addition: Add Iron (Fe) powder (5.0 eq) and Ammonium Chloride (NH₄Cl) (5.0 eq).

  • Thermal Activation: Heat to 70°C for 2-4 hours.

  • Validation & Workup: Monitor via TLC (appearance of a highly polar, UV-active spot). Filter the hot reaction mixture through Celite to remove iron oxides. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with Dichloromethane (DCM).

  • Causality & Rationale: While catalytic hydrogenation (H₂, Pd/C) is common, Fe/NH₄Cl is selected here for its superior chemoselectivity. It operates via a single-electron transfer (SET) mechanism that cleanly reduces the nitro group without risking the hydrodehalogenation of any remaining halogens or the reduction of sensitive heterocyclic motifs introduced during the Suzuki coupling.

Workflow Step1 Step 1: SNAr (Amine Addition) Step2 Step 2: Suzuki Coupling (Aryl/Alkyl Addition) Step1->Step2 Intermediate A Step3 Step 3: Nitro Reduction (Aniline Formation) Step2->Step3 Intermediate B Step4 Step 4: Cyclization (Bicyclic Core) Step3->Step4 Intermediate C

Step-by-step synthetic workflow for constructing bicyclic PRMT5 inhibitors.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters for the sequential functionalization of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, ensuring maximum yield and minimal side-product formation.

Reaction StepCatalyst / ReagentsSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Rationale
1. SNAr Primary Amine, DIPEADMF804-685-92%Polar aprotic solvent stabilizes the Meisenheimer intermediate; DIPEA acts as a non-nucleophilic proton scavenger.
2. Suzuki Coupling Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane / H₂O (4:1)908-1275-88%Bidentate dppf ligand enforces a large bite angle, accelerating reductive elimination in sterically hindered systems.
3. Nitro Reduction Fe powder, NH₄ClEtOH / H₂O (3:1)702-490-95%Mild single-electron transfer (SET) reduction prevents dehalogenation of other potential aryl halides in the molecule.

Conclusion

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is far more than a simple aromatic ring; it is a highly programmable chemical chassis. By understanding the causal relationships between its functional groups and specific reaction conditions, drug development professionals can leverage this compound to efficiently synthesize complex, targeted therapeutics such as PRMT5 inhibitors, accelerating the pipeline from discovery to clinical application.

References

  • Lupin Ltd. (2021).Substituted bicyclic heterocyclic compounds as prmt5 inhibitors (U.S. Patent No. US20210163486A1). U.S. Patent and Trademark Office.
  • European Patent Office. (2020).SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS (European Patent No. EP3724190B1).

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of a vast array of compounds, from pharmaceuticals to advanced materials.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a structurally complex and electronically distinct substrate, 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS 259860-34-9), in Suzuki cross-coupling protocols.

The subject molecule presents a unique set of challenges and opportunities. The presence of an iodine atom provides a highly reactive site for oxidative addition to the palladium catalyst, in line with the general reactivity trend for halogens (I > Br > Cl).[1] However, the molecule's steric hindrance, with substituents ortho to the iodine, and the strong electron-withdrawing nature of the nitro group can significantly influence the reaction kinetics and outcomes. Understanding these electronic and steric factors is paramount for developing robust and high-yielding protocols. This guide will delve into the mechanistic intricacies, provide experimentally grounded protocols, and offer insights into troubleshooting and optimization strategies.

Physicochemical Properties of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

A thorough understanding of the substrate's properties is fundamental to designing a successful synthetic strategy.

PropertyValue
CAS Number 259860-34-9
Molecular Formula C₇H₅FINO₂
Molecular Weight 281.02 g/mol
Appearance White Solid[3]
Storage Temperature 0-5°C[3]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational protocol design and troubleshooting.[4]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Addition Product) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ligand Exchange Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-OR(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X (1-Fluoro-2-iodo-5-methyl-4-nitrobenzene) Ar-X->Ar-Pd(II)-X(L_n) R'B(OH)_2 R'B(OH)₂ (Boronic Acid) R'B(OH)₃⁻ [R'B(OH)₃]⁻ (Boronate Complex) R'B(OH)_2->R'B(OH)₃⁻ Activation Base (e.g., K₃PO₄) Base R'B(OH)₃⁻->Ar-Pd(II)-Ar'(L_n) Base Base Base->Ar-Pd(II)-OR(L_n) Base->R'B(OH)₃⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene to form a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. The base plays a crucial role in activating the boronic acid to facilitate this step.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Experimental Protocols

The following protocols are based on established methodologies for Suzuki cross-coupling reactions, with specific recommendations for the challenging substrate, 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene. These should be considered as a starting point for optimization.

Materials and Reagents
  • Substrate: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

  • Boronic Acid/Ester: A variety of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used.

  • Palladium Catalyst:

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos for sterically hindered substrates)

  • Base:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous and degassed solvents are crucial for reproducible results.

    • 1,4-Dioxane

    • Toluene

    • A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1)

  • Inert Gas: Nitrogen or Argon

General Protocol for Suzuki Cross-Coupling

This protocol is adapted from general procedures found in the literature for similar substrates.

Suzuki_Workflow start Start reagents Combine Reactants: - Aryl Iodide - Boronic Acid - Base - Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 80-100 °C, 4-24 h) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purification Purify Product: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification end End purification->end

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv), the desired arylboronic acid or ester (1.2–1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0–3.0 equiv).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) for three cycles to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. A common choice is a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Exemplary Reaction Conditions

The following table provides starting conditions for the Suzuki coupling of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene with various boronic acids, based on protocols for structurally related and challenging substrates. Optimization may be required for each specific coupling partner.

EntryBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene10016
33,5-Dimethylphenylboronic acidPd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3.0)Dioxane10024
42-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)808

Troubleshooting and Optimization: A Scientist's Perspective

The unique substitution pattern of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene necessitates a thoughtful approach to reaction optimization.

  • Low or No Conversion:

    • Catalyst Activity: Ensure the use of a high-quality palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.

    • Ligand Choice: For this sterically hindered substrate, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps.

    • Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy barrier, especially for less reactive boronic acids.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strictly inert atmosphere are crucial.

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant issue. Using a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can mitigate this. In some cases, anhydrous conditions may be beneficial.

  • Catalyst Poisoning:

    • The nitro group itself is generally well-tolerated in Suzuki couplings. However, impurities in the starting materials or solvents can deactivate the catalyst. Ensure the purity of all reagents.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene offers a powerful route to novel, highly functionalized biaryl compounds. Success with this challenging substrate hinges on a careful selection of the catalyst system, base, and reaction conditions to address its inherent steric and electronic properties. The protocols and insights provided in this application note serve as a robust foundation for researchers to develop efficient and reliable synthetic methods for their specific research and development goals.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(29), 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568.
  • Matos, K.; Soderquist, J. A. Alkyl- and Arylboronic Acids and Esters in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 1998, 63(14), 4615-4622.
  • US Patent US20210163486A1, Substituted bicyclic heterocyclic compounds as prmt5 inhibitors.
  • European Patent EP3724190B1, SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine.
  • The Nobel Prize in Chemistry 2010. NobelPrize.org.
  • PubChem. 1-Fluoro-2-iodo-5-methyl-4-nitro-benzene.
  • Wikipedia. Suzuki reaction.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem.
  • Sigma-Aldrich. 1-Fluoro-2-iodo-5-methyl-4-nitro-benzene.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.

Sources

Palladium-catalyzed reactions involving 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

The "Swiss Army Knife" of Kinase Inhibitor Synthesis

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a high-value building block in the synthesis of third-generation EGFR (e.g., Lazertinib analogs) and PRMT5 inhibitors.[1] Its value lies in its orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize the benzene ring with high regiocontrol.

The molecule possesses four distinct functional handles, each responsive to specific reaction conditions:

  • C-I Bond (Position 2): The most reactive site for Palladium-catalyzed oxidative addition (Suzuki, Sonogashira, Heck).

  • C-F Bond (Position 1): Highly activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) due to the para-nitro group.[2]
    
  • Nitro Group (Position 4): A latent aniline functionality, serving as an electron-withdrawing group (EWG) to activate C-I and C-F before being reduced.[1]

  • Methyl Group (Position 5): A steric handle often critical for selectivity in the ATP-binding pocket of kinases (e.g., overcoming C797S mutations).[1]

Chemoselectivity Landscape

The success of using this scaffold depends on the order of operations . The C-I bond is sensitive to Pd(0), while the C-F bond is sensitive to nucleophiles.

  • Path A (Pd-First): Utilizing the C-I bond for cross-coupling while preserving the C-F bond for later functionalization.[1] This is challenging because basic conditions required for Suzuki coupling can sometimes trigger premature

    
     or hydrolysis of the fluoride.
    
  • Path B (

    
    -First):  Displacing the fluoride with an amine (e.g., morpholine, pyrazole) first. This deactivates the ring slightly but leaves the C-I bond intact for subsequent coupling.
    

Chemoselectivity Substrate 1-Fluoro-2-iodo- 5-methyl-4-nitrobenzene Pd_Cycle Pd-Catalyzed Coupling (Suzuki/Sonogashira) Substrate->Pd_Cycle C-I Bond (Most Reactive) SNAr SNAr Substitution (Amine Nucleophiles) Substrate->SNAr C-F Bond (Activated by p-NO2) Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Substrate->Reduction NO2 Group (Latent Amine) Pd_Cycle->SNAr Sequential Route A SNAr->Pd_Cycle Sequential Route B

Figure 1: Chemoselectivity map highlighting the orthogonal reactivity sites.

Part 2: Critical Process Parameters (CPP)

Catalyst Selection for C-I Activation

For the C-I bond, Palladium(0) sources are required. However, the presence of the ortho-fluoro and para-nitro groups creates a unique electronic environment.

  • Recommended Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .
    • Reasoning: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevent rapid catalyst deactivation and promote reductive elimination in sterically crowded systems (due to the adjacent methyl group).

  • Avoid: Ligand-free Pd systems (e.g., Pd/C) for coupling, as they may promote de-iodination or nitro reduction side reactions.[1]

Base Selection & The "Fluoride Risk"

A common failure mode in Suzuki coupling of this substrate is the hydrolysis of the C-F bond by strong hydroxide bases.

  • Optimal Bases: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (mild, anhydrous options available) or 
    
    
    
    .
  • Solvent System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water.[1]

  • Temperature: Keep below 80°C if possible to prevent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     side reactions with the solvent or base.
    

Part 3: Standardized Protocols[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Target: Functionalization of C-2 with an aryl boronic acid, preserving C-1 (F) and C-4 (NO2).[1]

Materials:

  • Substrate: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.05 equiv)
    
  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) / Water (degassed) [4:1 ratio][1]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal with a septum and purge with Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.[1]

    • Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via LC-MS.[1][3] Look for the disappearance of the starting material (M+H not typically visible for this, check UV) and appearance of the biaryl product.

    • Caution: Do not overheat (>90°C) as the fluoride may begin to hydrolyze to the phenol.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine.[1] Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Sequential Substitution

Target: Displacement of C-1 Fluoride with a secondary amine (e.g., Morpholine).

Materials:

  • Substrate: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: THF or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF (0.2 M concentration).

  • Addition: Add DIPEA followed by Morpholine at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Mechanism:[1][4][5][6] The para-nitro group stabilizes the Meisenheimer complex, making this reaction very fast even at mild temperatures.

  • Workup: Concentrate the solvent. Partition between DCM and water.[1]

    • Note: The product (2-iodo-5-methyl-4-nitro-1-morpholinobenzene) is now a deactivated aryl iodide, but still reactive enough for subsequent Suzuki coupling (requires higher temp, e.g., 90°C).[1]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the divergent pathways for synthesizing a Lazertinib-like core using this scaffold.

Workflow Start Start: 1-Fluoro-2-iodo- 5-methyl-4-nitrobenzene Suzuki Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: C-2 Biaryl Start->Suzuki Path A (High Chemoselectivity) SNAr_B Step 1: SNAr (Amine, DIPEA) Target: C-1 Amine Start->SNAr_B Path B (Standard Route) SNAr_A Step 2: SNAr (Amine, DIPEA) Target: C-1 Amine Suzuki->SNAr_A Common Intermediate: Functionalized Nitroarene SNAr_A->Common Suzuki_B Step 2: Suzuki Coupling (Requires higher temp) Target: C-2 Biaryl SNAr_B->Suzuki_B Suzuki_B->Common Reduction Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd/C) Yields: Aniline Common->Reduction Final Final: Acrylamide Formation (Acryloyl Chloride) Target: Kinase Inhibitor Reduction->Final

Figure 2: Divergent synthetic workflows for generating kinase inhibitor cores.

Part 5: Troubleshooting & Optimization Data[1]

Table 1: Common Reaction Failures and Solutions

IssueObservation (LC-MS/TLC)Root CauseSolution
Hydrodehalogenation Mass of [M-I+H] observed.[1]Pd-H species formation; overheating.[1]Switch to anhydrous toluene; lower temp; use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Hydrolysis Mass of [M-F+OH] (Phenol).[1]Base is too strong/nucleophilic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

,

).
Use ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or

; reduce water ratio.
No Reaction (Suzuki) Starting material persists.[1]Oxidative addition failed (steric hindrance of 5-Me).Increase temp to 80°C; switch to S-Phos or X-Phos ligands.[1]
Nitro Reduction Amine product observed during coupling.[1]Reducing environment (e.g., alcohol solvents + Pd).[1]Avoid alcohols (MeOH/EtOH) in coupling step; use Dioxane/DMF.[1]

References

  • Yuhan Corp. Epidermal Growth Factor Receptor (EGFR) Inhibitors (Lazertinib Patent).[1] US Patent App.[1] 2020/0207750A1.[1] Available at: [1]

  • Jang, J., et al. (2025).[1] Lazertinib: breaking the mold of third-generation EGFR inhibitors. RSC Medicinal Chemistry.[1] Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions - Suzuki Coupling. Available at: [Link][1]

Sources

Sonogashira coupling conditions for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Sonogashira Coupling of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency and reliability in forming carbon-carbon (C-C) bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] Its power lies in its operational simplicity, mild reaction conditions, and broad tolerance of sensitive functional groups, making it an ideal tool for the late-stage functionalization of complex molecules.[1][4]

This guide provides a detailed examination of the Sonogashira coupling as applied to a specific, highly functionalized substrate: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene . This substrate presents a unique combination of electronic and steric features that necessitate a carefully considered approach to reaction optimization. As a Senior Application Scientist, this document will not only provide a step-by-step protocol but also delve into the causality behind the experimental choices, empowering researchers to troubleshoot and adapt the methodology for their specific needs.

Substrate Analysis: Key Considerations for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

A successful coupling strategy begins with a thorough analysis of the starting material. The structure of 1-fluoro-2-iodo-5-methyl-4-nitrobenzene informs every aspect of the reaction design.

  • Aryl Iodide Reactivity : The C-I bond is the most reactive among aryl halides for the oxidative addition step in the palladium catalytic cycle.[1] This inherent high reactivity is advantageous, often allowing for milder reaction temperatures and lower catalyst loadings.

  • Electronic Effects : The presence of a strong electron-withdrawing nitro (-NO₂) group significantly influences the reactivity of the aryl iodide. This group renders the aromatic ring electron-deficient, which generally accelerates the rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst.[5] The fluoro group also contributes to the electron-deficient nature of the ring.

  • Functional Group Tolerance : The Sonogashira reaction is well-known for its compatibility with a wide range of functional groups, including the nitro group present on our substrate.[4][6] This tolerance is crucial for preserving the molecular architecture during the C-C bond formation.

  • Steric Hindrance : The iodine atom is positioned ortho to a fluorine atom. While fluorine is relatively small, this substitution pattern can present minor steric challenges that may influence the choice of ligand and reaction temperature.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Sonogashira coupling proceeds via two interconnected catalytic cycles.[7][8] Understanding this mechanism is paramount for rational optimization.

  • The Palladium Cycle : A low-valent Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active Pd(0) catalyst.[8]

  • The Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a crucial copper acetylide intermediate.[8] This species is responsible for transferring the acetylenic moiety to the palladium center during the transmetalation step.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Transfers Alkyne Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Optimizing Reaction Parameters: A Guide for Success

Achieving high yield and purity requires careful selection and optimization of several key parameters. The following table provides a starting point and rationale for the coupling of 1-fluoro-2-iodo-5-methyl-4-nitrobenzene.

ParameterRecommended Starting ConditionRationale & Optimization Insights
Palladium Pre-catalyst PdCl₂(PPh₃)₂ (1-2 mol%)Stable, reliable, and commercially available. Pd(PPh₃)₄ is also an excellent choice.[8] For challenging couplings, consider using more electron-rich and bulky phosphine ligands in combination with a precursor like Pd₂(dba)₃.
Copper(I) Co-catalyst CuI (2-4 mol%)Copper(I) iodide is the most common and effective co-catalyst for activating the alkyne.[9] If homocoupling (Glaser coupling) is a significant issue, copper-free conditions can be explored, though they may require higher temperatures or different bases.[5]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Amine bases serve a dual role as the base and often as a co-solvent or the sole solvent.[1] They deprotonate the alkyne and neutralize the HI byproduct. Inorganic bases like K₂CO₃ or Cs₂CO₃ can be used with solvents like DMF or THF, which may be beneficial if the amine base leads to side reactions.[10]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)The solvent must dissolve all components of the reaction.[11] THF is a good starting point. DMF, a polar aprotic solvent, is excellent for solubilizing a wide range of reagents and can enhance reaction rates.[5][11] The amine base can also serve as the solvent.[1]
Temperature Room Temperature to 50 °CGiven the high reactivity of the aryl iodide, the reaction should proceed efficiently at or slightly above room temperature.[1] If the reaction is sluggish, gentle heating can be applied. Monitor for potential decomposition at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to suppress the oxygen-promoted homocoupling of the alkyne.[8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of 1-fluoro-2-iodo-5-methyl-4-nitrobenzene with a generic terminal alkyne (e.g., phenylacetylene).

Materials and Reagents:

  • 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) Iodide [CuI] (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, manifold)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Caption: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • System Preparation : Assemble a dry Schlenk flask containing a magnetic stir bar. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition : Under a positive flow of inert gas, add 1-fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) to the flask.

  • Solvent and Base Addition : Add anhydrous THF (approx. 5 mL per mmol of aryl iodide) followed by triethylamine (2.0 - 3.0 eq) via syringe. Stir the mixture at room temperature for 10-15 minutes. The solution should appear as a yellow suspension.[12]

  • Alkyne Addition : Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture via syringe.

  • Reaction Execution : Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 2-8 hours).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate or diethyl ether and filter it through a short plug of Celite to remove the catalyst residues. Transfer the filtrate to a separatory funnel.

  • Extraction : Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to complex with copper salts) and then with brine.[7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

Troubleshooting and Field-Proven Insights

  • Problem : Low or No Conversion.

    • Cause : Inactive palladium catalyst.

    • Solution : Ensure the Pd(0) species is properly generated and not oxidized. Use fresh, high-purity catalysts and ligands. Rigorously deoxygenate all solvents.

  • Problem : Formation of a Black Precipitate (Palladium Black).

    • Cause : Catalyst decomposition.

    • Solution : This may indicate the phosphine ligand concentration is too low or the temperature is too high. Consider adding a slight excess of the phosphine ligand relative to the palladium precursor.

  • Problem : Significant Homocoupling (Glaser Product).

    • Cause : Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide.

    • Solution : Ensure the reaction is performed under strictly anaerobic conditions.[8] If the problem persists, consider a copper-free protocol, which may require a different base like tetrabutylammonium acetate (TBAA) and a solvent such as DMF.[1][5]

Conclusion

The Sonogashira coupling of 1-fluoro-2-iodo-5-methyl-4-nitrobenzene is a highly feasible and powerful transformation. The electron-deficient nature of the substrate and the high reactivity of the aryl iodide moiety provide a strong foundation for a successful reaction. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can efficiently synthesize novel alkynylated compounds. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and scientists to harness the full potential of this essential cross-coupling reaction.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Al-Masoudi, A. S. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Gravel, M., et al. (2021). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Publications. Retrieved from [Link]

  • Gracia, C., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. PubMed. Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. BENTHAM SCIENCE PUBLISHERS. Retrieved from [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

  • Shafi, S., et al. (2018). Palladium and Copper catalyzed Sonogashira cross coupling of tri-methyl silyl acetylene. ResearchGate. Retrieved from [Link]

  • Smid, A., et al. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Retrieved from [Link]

  • Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • Sali, S., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. Retrieved from [Link]

  • Boruah, M., & Prajapati, D. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Retrieved from [Link]

  • Sonogashira coupling - ChemEurope. (n.d.). Retrieved March 7, 2024, from [Link]

  • He, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved from [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. Retrieved from [Link]

  • Joseph, A., & Anilkumar, G. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • McLean, L. L., & O'Brien, A. G. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. Retrieved from [Link]

Sources

Application Note: Selective Functionalization of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, ALK variants) and proteolysis-targeting chimeras (PROTACs). Its value lies in its orthogonal reactivity profile : four distinct functional handles that can be manipulated sequentially to build molecular complexity.

This guide provides a validated roadmap for the selective functionalization of this scaffold. The core challenge addressed here is chemoselectivity : How to displace the fluoride (


) without affecting the iodide, how to cross-couple the iodide without reducing the nitro group, and how to reduce the nitro group without hydrodeiodination.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, one must understand the electronic and steric environment of the molecule.

The Reactivity Map
  • Position 1 (Fluoro): The "Warhead." Activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-nitro group. The ortho-iodine atom provides inductive activation (-I effect) but imposes significant steric hindrance to incoming nucleophiles.
    
  • Position 2 (Iodo): The "Coupling Handle." A weak C-I bond (

    
    ) makes this site highly reactive toward oxidative addition by Palladium(0), facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
    
  • Position 4 (Nitro): The "Activator" & "Latent Amine." It is essential for the

    
     reaction at C-1. Once its activating duty is done, it is typically reduced to an aniline for amide coupling or heterocycle formation.
    
  • Position 5 (Methyl): The "Benzylic Anchor." Generally inert under standard coupling/substitution conditions but susceptible to radical bromination (NBS) or oxidation if late-stage modification is required.

Structural Visualization

ReactivityMap Core 1-Fluoro-2-iodo- 5-methyl-4-nitrobenzene Zone1 C-1 (Fluoro) High S_NAr Reactivity Activated by p-NO2 Core->Zone1 Site 1 Zone2 C-2 (Iodo) Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Zone2 Site 2 Zone3 C-4 (Nitro) Reducible to Aniline (Must preserve I) Core->Zone3 Site 3 Zone4 C-5 (Methyl) Steric Bulk & Benzylic Oxidation Core->Zone4 Site 4 Zone1->Zone2 Preferred Sequence: S_NAr First Zone3->Zone1 Warning: Reduction Deactivates S_NAr

Figure 1: Orthogonal reactivity zones and their interdependencies. The red arrow indicates a critical constraint: reducing the nitro group prematurely shuts down S_NAr reactivity.

Strategic Workflow: The "Golden Path"

To maximize yield and minimize side reactions, the order of operations is critical. The recommended sequence is




Cross-Coupling

Nitro Reduction
.
  • Step 1:

    
     (Nucleophilic Displacement). 
    
    • Rationale: The C-F bond is activated by the strongly electron-withdrawing nitro group.[1] If we perform Pd-coupling first, we might introduce an electron-rich ring (e.g., p-methoxyphenyl) that deactivates the ring toward

      
      . If we reduce the nitro first, the resulting amine pushes electron density into the ring, completely killing 
      
      
      
      activity.
  • Step 2: Palladium-Catalyzed Cross-Coupling.

    • Rationale: With the nucleophile installed (e.g., an amine or ether), the C-I bond remains intact. We now use standard Pd chemistry. The nitro group is tolerated well by most Pd catalysts.

  • Step 3: Chemoselective Nitro Reduction.

    • Rationale: Performed last to generate the aniline. Special care is needed to avoid removing the iodine (hydrodeiodination) if Step 2 was skipped or if the iodine is meant to be retained.

Detailed Protocols

Protocol A: Regioselective Displacement

Objective: Replace Fluorine with a secondary amine (e.g., Morpholine) while retaining the Iodine.

  • Mechanism: Meisenheimer Complex intermediate.

  • Challenge: The bulky Iodine at C-2 creates steric hindrance for the incoming nucleophile at C-1.

  • Solution: Use of polar aprotic solvents (DMSO/DMF) and moderate heat.

Materials:

  • Substrate: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: DMSO (anhydrous)

Procedure:

  • Dissolution: In a dried reaction vial, dissolve 1.0 mmol (281 mg) of the substrate in 3.0 mL of anhydrous DMSO.

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by Morpholine (1.2 mmol, 104 µL).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Note: Monitor by TLC or LCMS. Look for the disappearance of the parent peak (M+H not visible for F-compounds usually, but retention time shifts).

  • Workup: Cool to room temperature. Pour slowly into 15 mL of ice-water. The product is lipophilic and should precipitate as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with water (

    
    ) to remove DMSO and excess base. Dry under vacuum.
    
  • Expected Yield: >85%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize C-2 (Iodine) with a phenyl ring.

  • Catalyst Choice:

    
     is preferred for sterically crowded aryl iodides.
    
  • Base Choice:

    
     or 
    
    
    
    (mild bases prevent hydrolysis of the nitro group).

Materials:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Substrate (1.0 mmol), Phenylboronic acid (1.5 mmol), and Catalyst (0.05 mmol).

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     (1.5 mL).
    
  • Reaction: Heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

    • Critical Check: Ensure the reaction does not run dry. The biphasic system helps solubilize the inorganic base.

  • Workup: Dilute with EtOAc, wash with brine. Dry organic layer over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce Nitro to Aniline without de-iodinating the ring (if Iodine was preserved) or affecting the new biaryl system.

  • Risk: Catalytic Hydrogenation (

    
    ) often cleaves C-I bonds (Hydrodeiodination).
    
  • Recommended Method: Iron/Ammonium Chloride (Bechamp Reduction variant) or Tin(II) Chloride.

Materials:

  • Substrate: Nitro-arene intermediate (1.0 equiv)

  • Reductant: Iron Powder (fine mesh, 5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Suspension: Dissolve substrate (1.0 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Observation: The grey iron powder will turn rust-colored (iron oxides). Reaction typically completes in 1–2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Concentration: Evaporate the ethanol.

  • Extraction: Neutralize the aqueous residue with saturated

    
     and extract with EtOAc.
    
  • Result: The resulting aniline is usually pure enough for the next step.

Comparative Data: Reduction Methods

MethodReagentsChemoselectivity (Nitro vs Iodo)YieldNotes
Fe / NH4Cl Fe powder, EtOH/H2OExcellent 90-95%Best for preserving Halogens. Green solvent.
Stannous Chloride SnCl2, EtOHGood 80-90%Acidic workup can be messy (tin emulsions).
Catalytic H2 H2 (1 atm), Pd/CPoor <40%Major de-iodination side product observed.
Sulfided Pt/C H2, Pt(S)/CModerate/Good 75-85%Specialized catalyst required; safer than Pd/C.
Dithionite Na2S2O4, THF/H2OExcellent 60-80%Mild, but variable yields depending on solubility.

Troubleshooting Guide

Issue: Low Yield in Step
  • Cause: Steric hindrance from the ortho-iodine.

  • Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 90°C. Ensure the amine nucleophile is not bulky (e.g., t-butylamine reacts very slowly).

Issue: Loss of Iodine during Suzuki Coupling
  • Cause: "Homocoupling" of the aryl halide or protodehalogenation.

  • Fix: Ensure the solvent is thoroughly degassed (oxygen promotes homocoupling). Use a milder base like

    
     instead of Carbonates.
    
Issue: Incomplete Nitro Reduction
  • Cause: Iron surface passivation.

  • Fix: Add a drop of dilute HCl to the Fe/EtOH mixture to "etch" the iron surface before adding the substrate. Mechanically stirring (overhead stirrer) is better than magnetic stirring for heavy iron slurries.

Decision Tree (Workflow)

Workflow Start Start: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Decision1 Do you need to keep the Iodine? Start->Decision1 PathA Path A: Functionalize F first (Standard) Decision1->PathA Yes (or couple later) Step1 1. S_NAr Reaction (Nucleophile displaces F) Solvent: DMSO, 60°C PathA->Step1 Step2 2. Pd-Catalyzed Coupling (Suzuki/Sonogashira at I) Cat: Pd(dppf)Cl2 Step1->Step2 Warning CRITICAL: Do NOT reduce Nitro before S_NAr Step1->Warning If order swapped Step3 3. Nitro Reduction (Fe/NH4Cl) Yields Aniline Step2->Step3

Figure 2: The logical flow for derivatization. Path A is the standard high-yield route.

References

  • Nucleophilic Arom

    
    ) Mechanism & Scope: 
    
    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[2]

    • Source:Journal of the American Chemical Society / NIH PubMed Central.
    • URL:[Link]

    • Relevance: Validates the activation of fluoroarenes and conditions for displacement.
  • Chemoselective Reduction of Nitroarenes

    • Title: Chemoselective reduction of nitroarenes with iron powder in w
    • Source:Green Chemistry (RSC).
    • URL:[Link]

    • Relevance: Provides the Fe/NH4Cl protocol to avoid dehalogen
  • Palladium-Catalyzed Cross-Coupling of Chloronitrobenzenes

    • Title: Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene.
    • Source: BenchChem Applic
    • Relevance: Confirms the superior reactivity of the C-I bond in nitro-substituted benzenes for Pd-coupling.[3]

  • Compound Data & Safety

    • Title: 1-Fluoro-2-iodo-4-nitrobenzene (Analogous Scaffold Data).[4]

    • Source: PubChem.[5]

    • URL:[Link]

    • Relevance: Safety data (H315, H319) and physical properties for the scaffold class.

Sources

Troubleshooting & Optimization

Purification methods for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene post-synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Post-Synthesis Purification of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Executive Summary & Triage

You are likely synthesizing 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene as a core scaffold for EGFR or MEK inhibitors (e.g., Osimertinib analogs). This molecule presents a "perfect storm" of purification challenges: it is a tetra-substituted benzene containing a nitro group (thermal risk), an iodine atom (light sensitivity/labile bond), and a fluorine atom (electronic modulation).

The most common failure mode we see is not the synthesis itself, but the isolation—specifically, distinguishing the product from its regioisomers and removing persistent iodine contaminants that degrade stability.

Visual Triage: What is your crude product telling you?
ObservationProbable CauseImmediate Action
Dark Purple/Brown Oil Free Iodine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) contamination.
STOP. Do not distill. Proceed to Protocol A (Chemical Wash).
Sticky Orange Gum Solvent entrapment or regioisomer mixture lowering MP.Run H-NMR.[1] If isomers present >5%, proceed to Protocol C (Chromatography).
Black Tar Polymerization or thermal decomposition (likely during nitration).Difficult to recover. Attempt Protocol C (Flash Column) as a salvage operation.
Yellow Solid (Low MP) Product + trace solvent/impurities.Proceed to Protocol B (Recrystallization).

Workflow Visualization

The following decision tree outlines the logical path for purifying crude material based on its physical state and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckColor Visual Check: Is it Purple/Dark Brown? Start->CheckColor ThioWash Protocol A: Na2S2O3 Wash (Remove Free Iodine) CheckColor->ThioWash Yes CheckState Physical State Check CheckColor->CheckState No (Yellow/Orange) ThioWash->CheckState IsSolid Solid / Precipitate CheckState->IsSolid IsOil Oil / Gum CheckState->IsOil NMR H-NMR Analysis IsSolid->NMR IsOil->NMR PurityDecision Regioisomer Content? NMR->PurityDecision Recryst Protocol B: Recrystallization (EtOH/H2O) PurityDecision->Recryst < 5% Isomers Column Protocol C: Flash Chromatography (Hex/EtOAc) PurityDecision->Column > 5% Isomers Final Pure Product (Store in Dark, 2-8°C) Recryst->Final Column->Final

Figure 1: Purification Logic Flow. Note that removing free iodine (Protocol A) is a prerequisite for all other steps to prevent column fouling or co-crystallization.

Technical Protocols

Protocol A: Removal of Iodine (The "Purple" Problem)

Why: The C-I bond is weak. During nitration or workup, homolytic cleavage releases elemental iodine (


). This acts as a radical initiator, accelerating degradation. It must be quenched chemically, not just washed with water.
  • Dissolution: Dissolve the crude organic layer in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    
    ).
  • The Wash: Shake the organic layer with the thiosulfate solution in a separatory funnel.

    • Endpoint: The organic layer should shift from purple/dark brown to yellow/orange. The aqueous layer may turn cloudy (sulfur precipitation).

  • Drying: Wash with brine, dry over Anhydrous

    
    , and concentrate in vacuo at < 40°C  (heat sensitivity).
    
Protocol B: Recrystallization (For Solids with >90% Purity)

Context: Nitro-halo-benzenes crystallize well, but "oiling out" is a risk if the temperature drops too fast. Solvent System: Ethanol/Water (Preferred) or IPA/Hexanes.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (absolute).

  • Precipitation: Add hot water dropwise until persistent turbidity is observed.

  • Clarification: Add a few drops of Ethanol to clear the solution.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (2-3 hours). Do not use an ice bath immediately, or you will trap impurities.

  • Collection: Filter the pale yellow needles/plates. Wash with cold 50% EtOH/Water.

Protocol C: Flash Column Chromatography (For Isomer Separation)

Context: If your synthesis yielded the wrong regioisomer (e.g., nitration at the 6-position instead of the 4-position), recrystallization will likely fail due to mixed-crystal formation. Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Hexanes:Ethyl Acetate gradient.

    • Start: 100:0 Hexanes.

    • Ramp: 95:5 to 80:20 over 20 CV (Column Volumes).

  • Loading: Dry load on Celite is recommended to prevent band streaking caused by low solubility in Hexanes.

  • Detection: UV at 254 nm. The nitro group provides strong absorbance.

    • Note: The target (4-nitro) usually elutes after the un-nitrated precursor but before the dinitro impurities.

Troubleshooting FAQs

Q1: My product is an oil, but the literature says it should be a solid. What happened? A: This "melting point depression" is usually caused by residual solvent (DCM/EtOAc) or regioisomers .

  • Fix: Place the oil under high vacuum (< 1 mbar) for 12 hours. If it remains an oil, run an NMR. If isomers are present, you cannot crystallize—you must run a column (Protocol C).

Q2: Can I distill this compound to purify it? A: ABSOLUTELY NOT. You have a molecule with a Nitro group (oxidizer) and an Iodine atom (heavy halogen) on a benzene ring. This has a high decomposition energy.[2] Distillation risks rapid thermal decomposition or explosion.[2] Always use chromatography or crystallization.

Q3: The product turns pink/purple after sitting on the shelf for a week. A: This is photo-deiodination . The C-I bond is photosensitive.

  • Prevention:[3] Store the purified solid in amber vials wrapped in aluminum foil at 2-8°C.

  • Recovery: Re-dissolve in EtOAc and repeat Protocol A (Thiosulfate wash) to remove the surface iodine.

Q4: How do I distinguish the correct regioisomer by NMR? A: Look at the aromatic protons.

  • Target (1-Fluoro-2-iodo-5-methyl-4-nitrobenzene): You should see two singlet-like aromatic protons (para to each other) or doublets with small coupling constants (

    
    ) depending on the exact substitution pattern relative to Fluorine.
    
  • Wrong Isomer (Ortho-nitration): You will often see strong coupling (

    
     Hz) if protons are adjacent.
    
  • Tip: Fluorine coupling (

    
    -NMR) is diagnostic. The coupling constant 
    
    
    
    changes significantly depending on whether the proton is ortho or meta to the fluorine [1].

References

  • BenchChem Technical Support. (2025).[2] Regioisomer Formation in Nitrobenzamide Synthesis and Purification Strategies. BenchChem.[2] Link

  • Sigma-Aldrich. (2025). Product Specification: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS 259860-34-9).[4][5] Merck KGaA. Link

  • Organic Syntheses. (1933). Diazotization of weakly basic amines: 1,2,3-triiodo-5-nitrobenzene.[6] Org.[1][5][7][8] Synth. 13, 96. Link

  • PubChem. (2025).[9] Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene.[9] National Center for Biotechnology Information. Link

  • Royal Society of Chemistry. (1971). Iodination of aromatic nitro-compounds with iodine in 20% oleum.[10] J. Chem. Soc. C. Link

Sources

Technical Support Center: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (FIMNB)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: FIMNB-SOL-001 Subject: Solubility Optimization, Reaction Solvent Selection, and Handling Protocols Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (FIMNB) presents a classic "solubility paradox" common in polysubstituted aromatics. Its lipophilicity (LogP ~2.65) and crystalline lattice energy make it resistant to aqueous dissolution, yet its reactivity profile (SNAr and Pd-cross coupling) requires specific solvent polarities to function.

This guide addresses the three critical failure points reported by users:

  • Stock Precipitation: Inability to maintain stable high-concentration stocks.

  • Reaction Stalling: Poor solubility in coupling conditions leading to incomplete conversion.

  • Assay Aggregation: "Crashing out" upon dilution into biological buffers.

Module 1: Stock Preparation & Initial Dissolution

The Core Issue: FIMNB is a hydrophobic crystalline solid. Users often attempt to dissolve it in Methanol or Ethanol, resulting in slow dissolution or precipitation upon cold storage.

Technical Analysis: The "Like Dissolves Like" Fallacy

While FIMNB is organic, it possesses strong


-

stacking interactions reinforced by the electron-withdrawing nitro group. Protic solvents (MeOH, EtOH) form hydrogen bond networks with themselves rather than solvating the hydrophobic FIMNB core efficiently.

Recommended Protocol: The DMSO Standard Dimethyl sulfoxide (DMSO) is the gold standard because its high dielectric constant (


) and dipole moment disrupt the crystal lattice while its organic nature solvates the benzene ring.
Standard Operating Procedure (SOP-01): 50mM Stock Preparation
  • Weighing: Weigh 14.05 mg of FIMNB (MW: 281.02 g/mol ) into a glass vial. Do not use plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%).
    
  • Vortexing: Vortex at medium speed for 30 seconds.

  • Sonication: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Validation: Visually inspect against a dark background. The solution must be completely clear.

Storage: Store at -20°C. If the solution freezes, thaw completely at 37°C and vortex before use to redissolve any micro-crystals.

Module 2: Chemical Synthesis Optimization

The Core Issue: Users report low yields in Suzuki-Miyaura couplings or SNAr substitutions. This is often a solvent-kinetic mismatch, not a catalyst failure.

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Target: Displacement of Fluorine (activated by para-Nitro).

Troubleshooting Guide:

  • Problem: Reaction is sluggish in Ethanol/Water.

  • Root Cause: Protic solvents solvate the nucleophile (anion), forming a "cage" that reduces its energy and reactivity.

  • Solution: Switch to Polar Aprotic Solvents (DMF, DMSO, NMP). These solvate the cation (e.g.,

    
    ) but leave the nucleophile (e.g., amine or alkoxide) "naked" and highly reactive.
    
Scenario B: Palladium-Catalyzed Cross-Coupling

Target: Reaction at the Iodine position.

Troubleshooting Guide:

  • Problem: Starting material remains undissolved in Toluene/Water mixtures.

  • Root Cause: The Iodine is sterically crowded between the Methyl (C5) and Fluorine (C1). High temperatures are required to overcome the activation energy, but FIMNB may sublime or remain insoluble if the solvent boiling point is too low.

  • Solution: Use 1,4-Dioxane or 1,2-Dimethoxyethane (DME) . These ethers have higher boiling points and better solubilizing power for poly-halogenated aromatics than Toluene.

Visual Workflow: Solvent Selection Logic

ReactionSolventLogic Start Select Reaction Type SNAr SNAr (Fluorine Displacement) Start->SNAr Coupling Pd-Coupling (Iodine) Start->Coupling CheckNu Nucleophile Type? SNAr->CheckNu CheckTemp Required Temp? Coupling->CheckTemp Anionic Anionic (e.g., Alkoxide) CheckNu->Anionic Strong Nu Neutral Neutral (e.g., Amine) CheckNu->Neutral Weak Nu SolventA Use DMF or DMSO (Enhances Nucleophilicity) Anionic->SolventA SolventB Use Acetonitrile or THF (Avoid Protic Solvents) Neutral->SolventB HighTemp > 80°C CheckTemp->HighTemp Steric Bulk LowTemp < 80°C CheckTemp->LowTemp Activated SolventC 1,4-Dioxane / Water (High Solubility, High BP) HighTemp->SolventC SolventD THF / Water (Standard) LowTemp->SolventD

Figure 1: Decision matrix for selecting the optimal reaction solvent based on mechanism and steric constraints.

Module 3: Biological Assay Formulation

The Core Issue: "The Crash Effect." When a DMSO stock is added to aqueous buffer (PBS/Media), the solvent environment shifts instantly from lipophilic to hydrophilic. FIMNB (LogP ~2.65) aggregates, leading to false negatives (compound not available) or false positives (aggregates sequestering the target).

Protocol: The Intermediate Dilution Method

Never pipette high-concentration DMSO stock directly into the assay well. The local concentration spike causes immediate precipitation.

Step-by-Step Guide:

  • Prepare 1000x Stock: 10 mM in 100% DMSO.

  • Intermediate Step (10x): Dilute the stock 1:100 into a "carrier" solvent compatible with the assay (e.g., ethanol or a 50% DMSO/Water mix) before the final step.

  • Final Dilution: Dilute 1:10 into the assay buffer.

    • Result: Final DMSO concentration is low, but the gradual polarity shift prevents shock-precipitation.

Additives: If precipitation persists, add 0.05% Tween-20 or Pluronic F-127 to the assay buffer. These surfactants form micelles around the hydrophobic FIMNB molecules, keeping them in suspension.

Solubility Data Summary
Solvent SystemSolubility RatingPrimary Use CaseRisk Factor
DMSO (100%) Excellent (>50 mM)Stock StorageFreezing point (19°C)
DMF Excellent (>50 mM)SNAr ReactionsHigh boiling point removal
Acetonitrile Good (~25 mM)HPLC/LCMSVolatility
Methanol Moderate (<10 mM)Workup/WashPrecipitation on cooling
PBS (pH 7.4) Poor (<10

M)
Biological AssayHigh Aggregation Risk

Module 4: Purification & Workup

The Core Issue: Oiling out. During recrystallization, the compound separates as an oil rather than crystals, trapping impurities.

Solution: The "Anti-Solvent" Titration Do not rely on cooling alone. Use a biphasic solvent system.[1]

  • Dissolve crude FIMNB in a minimum amount of warm Ethyl Acetate (Good solvent).

  • Slowly add Hexanes or Heptane (Anti-solvent) dropwise while stirring until a persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

    • Mechanism:[2][3][4] The slow introduction of the non-polar anti-solvent gently forces the fluoronitrobenzene lattice to form, excluding impurities.

References & Authority

  • Solvent Effects in SNAr Reactions: Acevedo, O., & Jorgensen, W. L. (2004).[3][5] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters.

    • Relevance: Establishes the necessity of polar aprotic solvents for maximizing reaction rates of fluoronitrobenzenes.

  • Compound Properties & Identifiers: PubChem CID 10539733 (1-Fluoro-2-iodo-4-nitrobenzene analog).[6]

    • Relevance: Provides structural basis for LogP and solubility predictions of the specific methyl-substituted variant.

  • Recrystallization Strategies: Mettler Toledo Technical Guide. Recrystallization Guide: Process, Procedure, Solvents.

    • Relevance: Validates the anti-solvent titration method for preventing "oiling out."

  • Solubility of Poly-halogenated Aromatics: ChemScene Technical Data for 1-Fluoro-3-iodo-2-methyl-5-nitrobenzene.

    • Relevance: Confirms LogP ranges (~2.6) for this specific class of isomers.

Sources

Minimizing side reactions in 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the chemoselectivity challenges associated with coupling reactions of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9).

This intermediate presents a "Chemoselectivity Triangle" due to its three reactive centers:

  • C–I Bond (Position 2): Prime site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.).

  • C–F Bond (Position 1): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro group.

  • Nitro Group (Position 4): Susceptible to reduction or catalyst poisoning.

Part 1: Diagnostic & Troubleshooting Guide

Scenario A: You are attempting a Pd-Catalyzed Cross-Coupling (e.g., Suzuki) at the C–I bond.

Objective: Form a C–C bond at Position 2 while retaining the Fluorine and Nitro groups.

Q1: Why is my Fluorine atom being replaced (formation of ether/phenol byproducts)? Diagnosis: You are experiencing competitive SNAr . The para-nitro group at Position 4 pulls electron density from the ring, making the C–F bond at Position 1 extremely electrophilic. Strong bases (hydroxides, alkoxides) used in standard Suzuki protocols will attack C–F faster than the Palladium inserts into C–I. Corrective Action:

  • Switch Bases: Replace strong nucleophilic bases (NaOH, NaOEt, KOtBu) with mild, non-nucleophilic bases. Potassium Phosphate (K3PO4) or Cesium Carbonate (Cs2CO3) are the gold standards here.

  • Solvent Control: Avoid alcohols. Use anhydrous aprotic solvents (Toluene, 1,4-Dioxane, or DME) to prevent alkoxide/hydroxide formation.

  • Temperature: SNAr generally has a higher activation energy than Pd-oxidative addition. Lower the reaction temperature (e.g., 40–60°C) and use a more active catalyst system to compensate.

Q2: The starting material is consumed, but I see "De-iodo" product (1-Fluoro-5-methyl-4-nitrobenzene). Diagnosis: Hydrodehalogenation . The Pd-aryl intermediate is capturing a hydride instead of transmetallating. This often comes from the solvent (alcohol) or trace impurities acting as hydride donors. Corrective Action:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands like XPhos or SPhos . These facilitate rapid reductive elimination of the desired product, outcompeting the slow hydride transfer.

  • Solvent Purity: Ensure solvents are peroxide-free and anhydrous. Avoid DMF/DMA if possible, as they can decompose to form hydride sources under stress; Toluene is safer.

Q3: The reaction stalls, and the solution turns black (Pd black precipitation). Diagnosis: Nitro Group Poisoning . The nitro group can coordinate to Pd(0), stabilizing non-productive species or facilitating oxidation of the phosphine ligand. Corrective Action:

  • Catalyst Loading: Increase Pd loading slightly (from 1 mol% to 3-5 mol%).

  • Ligand Ratio: Increase the Ligand:Metal ratio (e.g., 2:1 or 3:1 for monodentate ligands) to protect the Pd center from nitro-coordination.

Scenario B: You are attempting SNAr Coupling at the C–F bond.

Objective: Displace the Fluorine with an amine or alkoxide while keeping the Iodine intact.

Q4: My Iodine is disappearing or I see homocoupling (dimers). Diagnosis: Metal Contamination or Radical Mechanisms . If you are using a base like Cs2CO3 at high heat, trace transition metals (Cu, Pd) in the base or solvent can trigger Ullmann-type homocoupling of the sensitive C–I bond. Corrective Action:

  • Metal Scavengers: Use high-purity bases (99.99% trace metal basis).

  • Temperature: Keep the SNAr reaction below 80°C. The C–F bond is highly activated by the para-NO2, so extreme heat is rarely necessary.

  • Radical Inhibitors: If homocoupling persists, add a radical scavenger like BHT (10 mol%) to rule out radical pathways.

Part 2: Optimized Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling (C–I Selective)

Preserves C–F and NO2

ParameterRecommendationRationale
Catalyst Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%)XPhos creates a bulky active species that favors C–I insertion and prevents coordination of the Nitro group.
Base K3PO4 (2.0 - 3.0 equiv)Weakly nucleophilic; minimizes SNAr at the C–F site.
Solvent Toluene / Water (10:1) or Anhydrous 1,4-DioxaneToluene is non-coordinating and minimizes dehalogenation risks.
Boronic Acid 1.2 - 1.5 equivSlight excess to drive conversion.
Conditions 60°C, Inert Atmosphere (Ar/N2)Moderate heat avoids activating the SNAr pathway.

Step-by-Step:

  • Charge a reaction vial with 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv), Boronic acid (1.2 equiv), Pd(OAc)2 (0.05 equiv), XPhos (0.10 equiv), and K3PO4 (2.0 equiv).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene (0.2 M concentration relative to substrate) and degassed Water (if using biphasic).

  • Stir vigorously at 60°C for 4–12 hours. Monitor by HPLC/UPLC.

  • Workup: Dilute with EtOAc, wash with water. Avoid strong acid washes which might affect the product if it contains basic nitrogens.

Protocol 2: Chemoselective SNAr Coupling (C–F Selective)

Preserves C–I and NO2

ParameterRecommendationRationale
Nucleophile Amine (1.0 - 1.1 equiv)Slight excess.[1] Large excess can lead to side reactions.[2]
Base DIPEA (Hunig's Base) or K2CO3Organic bases are preferred for amine couplings to maintain solubility.
Solvent THF or AcetonitrileAvoids high-boiling solvents like DMSO unless necessary, to simplify workup.
Conditions 0°C to Room TemperatureThe para-NO2 makes the F extremely labile. Heat is often unnecessary.

Step-by-Step:

  • Dissolve 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv) in anhydrous THF (0.1 M).

  • Add DIPEA (1.2 equiv).

  • Cool to 0°C.

  • Add the amine nucleophile dropwise.

  • Allow to warm to RT. Reaction is usually complete within 1–2 hours.

  • Note: If using an alkoxide nucleophile, add it slowly at -78°C to prevent attack at the Iodine or nitro-reduction.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways. The "Red Zone" indicates side reactions to avoid, while the "Green Path" represents the optimized coupling trajectory.

ReactionPathways cluster_Suzuki Target: C-I Coupling (Suzuki) cluster_Side Side Reactions (Risks) SM Starting Material (1-Fluoro-2-iodo-5-methyl-4-nitrobenzene) Pd_OA Oxidative Addition (L-Pd-Ar-I) SM->Pd_OA Pd(0), Ligand (Fast Step) SNAr_Prod SNAr Product (Ether/Amine) SM->SNAr_Prod Strong Base (OH-/OR-) High Temp Homo_Prod Homocoupling (Dimer) SM->Homo_Prod Cu impurities Overheating Product_Suzuki Coupled Product (Biaryl) Pd_OA->Product_Suzuki R-B(OH)2, Base Reductive Elim. DeI_Prod De-iodinated Product (Hydrodehalogenation) Pd_OA->DeI_Prod H-Source (Alcohol) Slow Transmetallation Note1 CRITICAL CONTROL POINT: Base Selection determines pathway (Suzuki vs SNAr) Note1->SM

Caption: Competitive reaction landscape for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene. Green path indicates desired C-I coupling; Red paths indicate chemoselectivity failures.

References

  • Trametinib Intermediate Synthesis: Patent: Method for synthesizing trametinib key intermediate. (CN109336884B). Google Patents. Relevance: Describes the usage of the fluoro-iodo-nitrobenzene core in pharmaceutical synthesis.[3][4][5]

  • Chemoselectivity in Halonitrobenzenes: PubChem Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. [Link] Relevance: Provides physical property data and safety profiles for the core structure.

  • General Suzuki Coupling Troubleshooting: Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link] Relevance: Source for dehalogenation mechanisms and ligand selection strategies.

Sources

Technical Support Center: Troubleshooting 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists utilizing 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene as an electrophilic building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings).

This tetrasubstituted arene is a highly valuable scaffold, frequently deployed in the synthesis of complex bicyclic heterocycles and PRMT5 inhibitors[1]. However, its unique electronic topology presents specific synthetic challenges—most notably, severe protodehalogenation (protodeiodination) and competitive nucleophilic aromatic substitution (SNAr).

Mechanistic Insight: The Causality of Protodehalogenation

To troubleshoot effectively, one must understand the kinetic competition at the palladium center. The catalytic cycle initiates with the oxidative addition of the highly reactive C–I bond to the Pd(0) species, forming an arylpalladium(II) iodide intermediate[2]. Because the arene is highly electron-deficient (driven by the strong electron-withdrawing nature of the -NO2 group), this oxidative addition is exceptionally rapid[3].

However, if the subsequent transmetalation step is slow or sterically hindered, the electrophilic Pd(II) center becomes vulnerable to deleterious reduction. In the presence of alkoxide bases, aliphatic amine ligands, or protic solvents, a hydride transfer or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination occurs, generating an arylpalladium(II) hydride[4]. Subsequent reductive elimination yields the undesired protodeiodinated byproduct: 1-fluoro-5-methyl-4-nitrobenzene [5].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I ArI 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (Ar-I) ArI->OxAdd Transmet Transmetalation (e.g., R-B(OH)2) OxAdd->Transmet Productive Pathway BetaHydride Hydride Transfer / β-Hydride Ar-Pd(II)-H OxAdd->BetaHydride Deleterious Pathway (Protic source) RedElim Reductive Elimination Ar-R (Desired Product) Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Dehalogenation Reductive Elimination Ar-H (Dehalogenated) BetaHydride->Dehalogenation Dehalogenation->Pd0 Regenerates Pd(0)

Mechanistic divergence: Productive cross-coupling vs. deleterious protodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yielding predominantly 1-fluoro-5-methyl-4-nitrobenzene instead of the coupled product? A1: You are observing protodeiodination. This occurs when the rate of hydride transfer to the Pd(II) center outcompetes the rate of transmetalation[4]. Common culprits include the use of primary/secondary alcohols as solvents, alkoxide bases (which readily undergo ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydride elimination), or trace moisture interacting with specific phosphine ligands[5].

Q2: Does the nitro group exacerbate this dehalogenation issue? A2: Yes. The strong electron-withdrawing -NO2 group makes the resulting arylpalladium(II) complex highly electrophilic. While this accelerates the initial oxidative addition, it also makes the Pd(II) center significantly more susceptible to reduction (hydride attack) if the transmetalating agent is not immediately available[3].

Q3: I am detecting a byproduct where the fluorine atom has been replaced. How do I prevent this? A3: The fluorine atom in this molecule is situated para to the nitro group, making it highly activated toward Nucleophilic Aromatic Substitution (SNAr). If you use strong nucleophiles (e.g., primary amines, alkoxides, or hydroxide) at elevated temperatures, they will attack the C–F bond. To prevent this, strictly utilize non-nucleophilic, mild inorganic bases (like K3PO4 or Cs2CO3) and avoid nucleophilic solvents.

Q4: How can I optimize my ligand choice to favor the desired cross-coupling? A4: Transition to a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or BrettPhos) paired with a modern Pd precatalyst (like Pd-G3 or Pd-G4). These ligands accelerate transmetalation and sterically shield the palladium center from unproductive hydride transfers[4].

Quantitative Optimization Matrix

Use the following table to adjust your reaction parameters and shift the kinetic balance away from protodehalogenation.

Reaction ParameterCondition Promoting ProtodehalogenationCondition Promoting Cross-CouplingMechanistic Rationale
Base Selection Alkoxide bases (e.g., NaOMe, NaOtBu)Inorganic bases (e.g., K3PO4, Cs2CO3)Alkoxides can undergo ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydride elimination, transferring a hydride directly to the Pd(II) center.
Solvent System Primary/Secondary Alcohols (e.g., EtOH)Aprotic solvents (e.g., Toluene, 1,4-Dioxane)Alcohols act as exogenous hydride sources under Pd-catalysis[4].
Ligand Choice Small, electron-poor phosphines (e.g., PPh3)Bulky, electron-rich biaryls (e.g., SPhos)Electron-rich ligands accelerate transmetalation; steric bulk shields the Pd center from side reactions[4].
Temperature > 100 °C60–80 °CHigh thermal energy overcomes the activation barrier for undesired hydride transfer pathways[5].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered to suppress both protodeiodination and SNAr side reactions when coupling 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene with arylboronic acids.

Materials:

  • 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Anhydrous K3PO4 (2.0 equiv, 1.0 mmol)

  • Solvent: Degassed Toluene / H2O (10:1 ratio, 5 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, XPhos Pd G3, and K3PO4. Seal the flask with a septum.

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere, minimizing oxidative homocoupling of the boronic acid[5].

  • Solvent Addition: Add the degassed Toluene and H2O via syringe. Causality note: The biphasic Toluene/H2O system provides enough moisture to activate the boronic acid (forming the reactive boronate) while keeping the bulk organic phase aprotic to suppress protodehalogenation[6][7].

  • Heating & Self-Validation: Heat the reaction to 70 °C.

    • Validation Checkpoint (t = 30 mins): Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic A: Presence of the [M+H] peak of the coupled product confirms successful transmetalation.

    • Diagnostic B: If the peak corresponding to 1-fluoro-5-methyl-4-nitrobenzene (deiodinated byproduct) exceeds 5% relative area, the system is experiencing premature reduction. Immediately verify Argon flow, check for degraded boronic acid, or lower the temperature to 60 °C.

  • Workup: Upon complete consumption of the starting material (typically 2–4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.

References

1.[6] A Mild and Versatile Method for Palladium‐Catalyzed Cross‐Coupling of Aryl Halides in Water and Surfactants. researchgate.net. 6 2.[7] Palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. science.gov. 7 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. escholarship.org. 8 4.[3] Cross-Coupling Reactions of Nitroarenes. nih.gov. 3 5. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. rsc.org. 2 6.[4] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. nih.gov. 4 7.[5] Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2-naphthol. benchchem.com. 5 8.[1] US20210163486A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors. google.com. 1

Sources

Technical Support Center: Thermal & Photochemical Stability of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS: 259860-34-9 Structural Alert: Ortho-nitro-methyl motif; Aryl Iodide Support Level: Tier 3 (Senior Application Scientist)

Emergency & Quick Reference
ParameterSpecification / LimitCritical Note
Storage Temperature 2–8°C (Refrigerated)Do NOT freeze-thaw repeatedly.
Light Sensitivity High Store in amber vials; wrap reaction flasks in foil.[1]
Thermal Limit < 80°C (Recommended)Ortho-nitro-methyl interaction risk increases significantly >100°C.
Appearance White to Off-White SolidPink/Purple discoloration indicates iodine release (decomposition).
Incompatibilities Strong bases, Oxidizers, Reducing agentsBase-mediated ortho-methyl deprotonation can trigger runaway.
Troubleshooting & FAQs
Q1: My sample has turned from white to a faint pink/purple color. Is it still usable?

Diagnosis: This is a classic sign of photolytic deiodination . Mechanism: The Carbon-Iodine (C-I) bond is the weakest bond in this molecule (~50–60 kcal/mol). Exposure to ambient UV/visible light causes homolytic cleavage, generating an aryl radical and an iodine radical (


). Two iodine radicals recombine to form molecular iodine (

), which appears purple/pink. Recommendation:
  • Check Purity: Run an LC-MS or H-NMR. If the impurity (de-iodinated product, 1-fluoro-5-methyl-4-nitrobenzene) is <2%, you may repurify via recrystallization (avoid distillation).

  • Prevention: All future handling must occur under low-light conditions or using amber glassware.

Q2: I am planning a Suzuki coupling at 110°C. Are there thermal safety concerns?

Diagnosis: CRITICAL RISK. Do not proceed without DSC data. Mechanism: This molecule contains a nitro group at position 4 and a methyl group at position 5. They are ortho to each other.

  • The "Ortho-Effect": In ortho-nitrotoluenes, the nitro group can abstract a hydrogen from the adjacent methyl group via a six-membered transition state. This leads to the formation of an aci-nitro species or dehydration to an anthranil derivative.

  • Consequence: This rearrangement is often exothermic and has a lower activation energy than simple nitro-group homolysis. Heating >100°C can trigger a self-accelerating decomposition event (runaway reaction). Recommendation:

  • Limit Temperature: Keep reaction temperature below 80°C .

  • Screen Catalysts: Use highly active Pd-catalysts (e.g., Pd(dtbpf)Cl2, XPhos Pd G3) that function at lower temperatures (40–60°C).

Q3: Can I distill this compound to purify it?

Diagnosis: Unsafe Operation. Reasoning: Distillation requires heating the bulk material, often above its decomposition onset temperature. Given the ortho-nitro-methyl hazard and the lability of the C-I bond, distillation presents a high risk of explosion or rapid iodine evolution. Recommendation: Use Column Chromatography or Recrystallization (e.g., from Hexanes/EtOAc) at temperatures <50°C.

Technical Deep Dive: Mechanisms of Instability

To successfully handle 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, one must understand the two competing decomposition pathways: Photochemical (C-I cleavage) and Thermal (Ortho-interaction).

Pathway A: Photochemical Degradation (Ambient Conditions)

Aryl iodides possess a large heavy-atom effect, facilitating intersystem crossing. Upon light absorption, the C-I bond cleaves homolytically.

  • Reaction:

    
    
    
  • Fate: The aryl radical (

    
    ) abstracts hydrogen from solvent, leading to the hydro-deiodinated impurity. The iodine radicals form 
    
    
    
    , which can act as a Lewis acid and catalyze further degradation.
Pathway B: Thermal Decomposition (The "Ortho-Methyl" Hazard)

The proximity of the nitro oxygen to the benzylic hydrogen (methyl group) allows for an intramolecular redox reaction.

  • Step 1: 1,5-Hydrogen shift from Methyl to Nitro oxygen.

  • Step 2: Formation of aci-nitro tautomer.

  • Step 3: Cyclization and loss of water to form Anthranil derivatives or ring opening to nitriles.

  • Energetics: This process is highly exothermic. In a closed vessel (like a microwave vial), this can lead to rapid over-pressurization.

Visualization: Stability & Decision Pathways
Figure 1: Degradation Mechanisms

This diagram illustrates the dual-threat nature of the molecule: Light attacking the C-I bond and Heat triggering the Nitro-Methyl interaction.

DecompositionPathways Compound 1-Fluoro-2-iodo- 5-methyl-4-nitrobenzene Light UV/Vis Light Exposure Compound->Light Heat Heat (>100°C) Compound->Heat RadicalPair Radical Pair [Ar• + I•] Light->RadicalPair Iodine I2 Formation (Purple Color) RadicalPair->Iodine Impurity De-iodinated Impurity (Active Catalyst Poison) RadicalPair->Impurity OrthoState Ortho-Methyl/Nitro Interaction Heat->OrthoState AciNitro aci-Nitro Intermediate OrthoState->AciNitro 1,5-H Shift Runaway Exothermic Runaway (Explosion Risk) AciNitro->Runaway -H2O / Cyclization

Caption: Dual decomposition pathways. Left: Photolytic cleavage of C-I bond.[1] Right: Thermal ortho-nitro-methyl rearrangement.

Figure 2: Safe Reaction Workflow

Follow this decision tree before setting up any reaction (e.g., Suzuki, Sonogashira).

SafetyWorkflow Start Start: Reaction Setup CheckTemp Target Temp > 80°C? Start->CheckTemp DSC Run DSC/ARC CheckTemp->DSC Yes LightCheck Ambient Light? CheckTemp->LightCheck No Exotherm Exotherm Detected? DSC->Exotherm Stop STOP: Redesign (Change Catalyst) Exotherm->Stop Yes (<150°C onset) ProceedCare Proceed with Blast Shield Exotherm->ProceedCare No Wrap Wrap Flask in Foil Use Amber Vials LightCheck->Wrap Yes Inert Degas Solvents (Ar/N2) LightCheck->Inert No (Dark Room) Wrap->Inert SafeRun Safe to Proceed Inert->SafeRun

Caption: Pre-reaction safety assessment. Mandatory DSC check for high-temperature protocols.

Validated Experimental Protocols
Protocol A: Safe Handling & Storage
  • Receipt: Upon receipt, inspect the container for purple discoloration. If clear/white, immediately store at 2–8°C .

  • Weighing:

    • Dim laboratory lights or use red-light conditions.

    • Weigh quickly into an amber vial or a foil-wrapped flask.

    • Flush headspace with Nitrogen/Argon before sealing.

Protocol B: Cross-Coupling Reaction Monitoring

Context: Performing a Suzuki coupling.

  • Solvent Prep: Sparge solvents (Dioxane, Toluene, etc.) with Argon for 15 mins. Oxygen promotes radical degradation of the aryl iodide.

  • Setup: Add reagents. Wrap the reaction vessel completely in aluminum foil.

  • Heating: Use an oil bath or heating block. Avoid microwaves if possible, as "hot spots" can trigger the ortho-nitro thermal event.

  • IPC (In-Process Control): Take aliquots at t=1h.

    • Dilute aliquot in MeCN.

    • Inject immediately into HPLC.

    • Check for "Des-Iodo" peak (M-126). If this peak grows >5%, lower temperature and increase catalyst loading.

References
  • Sigma-Aldrich. Product Specification: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS 259860-34-9).[2] Retrieved from .

  • National Institutes of Health (PubChem). Compound Summary: 1-Fluoro-2-iodo-4-nitrobenzene (Analogous Hazard Data). Retrieved from .

  • Guidance on Nitroaromatic Decomposition. Thermal Stability Characteristics of Nitroaromatic Compounds (DTIC Accession Number ADA174261). Highlights the specific instability of ortho-nitrotoluene derivatives. Retrieved from .

  • BenchChem Technical Support. Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. (General protocols for aryl iodides). Retrieved from .

  • Fisher Scientific. Safety Data Sheet: 1-Fluoro-2-nitrobenzene.[3] (Base structure safety data). Retrieved from .

Sources

Technical Support Center: Scale-Up of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-RXN-492 Status: Open / High Priority Subject: Troubleshooting Yield & Safety in Deactivated Ring Iodination Assigned Scientist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary: The Core Challenge

You are likely encountering difficulties scaling the production of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (Target).[1] The synthesis of this molecule presents a classic "Process Chemistry Paradox":

  • Deactivated Substrate: The precursor (1-Fluoro-5-methyl-4-nitrobenzene) is highly electron-deficient due to the nitro (-NO₂) and fluoro (-F) groups.[1] Standard electrophilic iodination (I₂/DCM) will fail or stall at <5% conversion.[1]

  • Steric Crunch: The target position (C2) is ortho to a Fluorine atom and para to a Methyl group. While electronically favored over C6, it is sterically sensitive.[1]

  • Scale-Up Hazard: The methods required to force iodine onto this deactivated ring (Superacids, Oxidizers) create significant thermal and corrosion hazards at scale.[1]

This guide moves beyond basic literature to address the engineering and mechanistic failures typical in kilogram-scale campaigns.

Module 1: Route Selection & Strategy

User Question: "We are seeing low conversion with I₂/Ag₂SO₄. Should we switch routes?"

Scientist Response: Silver salts are excellent for gram-scale but economically disastrous and operationally difficult (filtration of AgI) at scale.[1] For scale-up, you have two viable paths. We recommend Path A for raw material availability, provided you have adequate temperature control.[1]

Comparative Analysis Table
FeaturePath A: Direct Electrophilic Iodination Path B: Sandmeyer (Diazotization)
Starting Material 1-Fluoro-5-methyl-4-nitrobenzene (2-Fluoro-4-nitrotoluene)2-Fluoro-5-methyl-4-nitroaniline
Key Reagent NIS/H₂SO₄ or I₂/HIO₃NaNO₂ / KI / H₂SO₄
Primary Risk Exotherm / Viscosity: Strong acid media required.[1]Explosion: Unstable diazonium intermediate.[1]
Regioselectivity 90:10 (C2 vs C6) - Requires optimization.100% - Fixed by amine position.[1]
Waste Profile Acidic waste streams (manageable).[1]Copper/Iodine waste + Nitrogen evolution.[1]
Recommendation Recommended for Scale >1kg Recommended only if Path A fails regio-specs.[1]
Module 2: Troubleshooting Direct Iodination (Path A)

Context: You are iodinating a deactivated ring. You must generate a "Super-Electrophile" (I⁺ or highly polarized I-X).[1]

Visualizing the Bottleneck

The following diagram illustrates why your reaction stalls and how to activate it.

IodinationLogic Start Precursor: 1-Fluoro-5-methyl-4-nitrobenzene Standard Standard Conditions (I2 / DCM / NaHCO3) Start->Standard SuperAcid Super-Electrophilic Activation (NIS + H2SO4 or TfOH) Start->SuperAcid Required Path ResultFail Result: <5% Conversion (Ring too deactivated) Standard->ResultFail Fails Mechanism Formation of Superelectrophile: NIS + H+ -> [I-NHS]+ -> I+ SuperAcid->Mechanism Target Target Product: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Mechanism->Target Major Path (C2) SideProduct Impurity: 6-Iodo Isomer (~5-10%) Mechanism->SideProduct Minor Path (C6)

Figure 1: Mechanism of activation. Standard iodine is insufficient for nitro-benzenes; protonated N-iodosuccinimide (NIS) is required to generate the active I⁺ species.[1]

FAQ: Process Optimization

Q1: The reaction mixture turns into a solid black puck. How do I manage viscosity?

  • Root Cause: You are likely using concentrated H₂SO₄ as the sole solvent. At high loading, the product precipitates, and the succinimide byproduct forms a slurry.

  • Solution: Use a co-solvent system .[1]

    • Protocol: Use 5-10 volumes of Trifluoroacetic Acid (TFA) or Acetic Acid mixed with H₂SO₄ (ratio 4:1).[1]

    • Benefit: Keeps the organic substrate in solution while H₂SO₄ provides the protons needed to activate NIS.

Q2: We are seeing 15% of the wrong isomer (6-iodo). How do I improve regioselectivity?

  • Mechanism: The Methyl group (C5) directs ortho to itself (C4-occupied, C6).[1] The Fluorine (C1) directs ortho to itself (C2, C6). Both direct to C6.[1] However, C2 is less sterically hindered than C6 (which is sandwiched between F and Me).

  • Corrective Action: Lower the temperature to 0°C to -5°C .

    • Thermodynamics: Higher temperatures favor the higher-energy transition state (C6 attack).[1] Lower temperatures favor the kinetic product (C2 attack) driven by steric clearance.

    • Note: Reaction time will increase significantly (from 4h to 12-18h).[1]

Q3: NIS is too expensive for our 10kg batch. What is the alternative?

  • The "Industrial" Reagent: I₂ / HIO₃ (Iodic Acid) / H₂SO₄ .

    • Chemistry: The reaction

      
       generates the active I⁺ species in situ.
      
    • Protocol: Dissolve Iodine (I₂) in Acetic Acid/H₂SO₄. Slowly add aqueous HIO₃.[1]

    • Warning: This is highly exothermic.[1] Dosage rate must be controlled by calorimetry.

Module 3: Safety Protocols (Self-Validating Systems)

User Question: "What are the critical safety parameters for the quench?"

Scientist Response: The quench is the most dangerous phase because you have a large volume of strong acid (H₂SO₄/TFA) and potentially unreacted active iodine species.

The "Reverse Quench" Protocol (Mandatory for >100g):

  • Do NOT add water to the reaction vessel. The exotherm will cause an eruption of acidic iodine vapor.

  • Setup: Prepare a separate vessel with 3x volume of ice-water containing Sodium Thiosulfate (10% w/w) .

  • Process: Pump the reaction mixture into the quench vessel at a rate that maintains the quench temperature <20°C.

  • Validation: The color should transition from dark purple/black (active Iodine) to pale yellow/tan. If purple persists, add more thiosulfate immediately.[1]

Module 4: Purification & Stability

User Question: "The product is turning purple on the drying tray."

Root Cause Analysis: Aryl iodides, especially those with nitro groups, are photolabile .[1] The purple color is elemental iodine (


) liberated by homolytic cleavage of the C-I bond under light.

Stability & Storage Protocol:

  • Light: All purification (crystallization/filtration) must be done under amber light or in vessels wrapped in foil.[1]

  • Stabilizer: When drying the final solid, wash the filter cake with a weak solution of Sodium Bisulfite to leave a trace of antioxidant.

  • Storage: Store at <5°C in opaque containers.

Recrystallization Solvent:

  • Best:Ethanol/Water or IPA/Water .[1]

  • Avoid: Acetone (can form condensation byproducts with the nitro group under basic conditions).

References & Authority
  • Olah, G. A., et al. "Synthetic Methods and Reactions.[1] Iodination of Deactivated Aromatics with N-Iodosuccinimide in Trifluoromethanesulfonic Acid." Journal of Organic Chemistry, 1993.

    • Relevance: Establishes the mechanistic necessity of superacidic activation for nitro-benzenes.

  • Krasnokutskaya, E. A., et al. "Iodination of arenes with iodine and NaNO2 in acidic solvents." Synthesis, 2007.[1]

    • Relevance: Provides alternative "green" activation methods for scale-up.

  • FDA/ICH Guidelines Q7. "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients."

    • Relevance: Standards for impurity management (regioisomers) in drug intermediates.[1]

  • Organic Syntheses, Coll. Vol. 9. "Iodination of Deactivated Aromatics."

    • Relevance: General protocols for handling strong acid iodinations safely.[1]

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a specific Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) to quantify thermal risks.[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a complex aromatic compound whose purity is critical for its downstream applications, particularly in pharmaceutical synthesis and materials science. Its structure, featuring a nitro group, iodine, and fluorine on a benzene ring, presents a unique analytical challenge. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for assessing the purity of such active pharmaceutical ingredients (APIs) and key intermediates.[1] This guide provides an in-depth, experience-driven approach to developing a robust, validated HPLC method for this specific analyte, comparing critical methodological choices to ensure a reliable and efficient purity assessment.

The core objective of any purity method is not just to quantify the main component but to separate it from all potential impurities, including starting materials, by-products, and degradation products. For 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, this requires a method with high selectivity and sensitivity.

Strategic Approach to Method Development

A successful HPLC method is built on a logical progression of choices, from the stationary phase to the mobile phase composition. Our development strategy focuses on Reversed-Phase HPLC (RP-HPLC) due to the non-polar nature of the analyte.

Pillar 1: Stationary Phase Selection - The Key to Selectivity

The choice of stationary phase is the most powerful tool for achieving chromatographic resolution.[2] While standard C18 columns are the workhorse of RP-HPLC, the aromatic and polarizable nature of our analyte suggests that alternative chemistries could offer superior selectivity.[2][3]

  • C18 (Octadecyl Silane): This phase separates primarily based on hydrophobic interactions.[2] It is an excellent starting point due to its wide applicability.

  • Phenyl-Hexyl: This phase introduces π-π interaction capabilities, which can significantly enhance the retention and selectivity for aromatic compounds like our target molecule.[2] The π-π interactions between the analyte's benzene ring and the stationary phase's phenyl groups provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.[3]

We will compare the performance of a traditional C18 column with a Phenyl-Hexyl column to determine the optimal choice for resolving the main peak from its potential impurities.

Pillar 2: Mobile Phase Optimization - Driving Retention and Peak Shape

The mobile phase composition fine-tunes the separation. Key decisions include the organic modifier and the use of a buffer.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC, and they offer different selectivities.[4]

  • Acetonitrile (ACN): Generally possesses a higher elution strength, leading to shorter run times.[4][5] Its lower viscosity results in lower system backpressure, and its UV cutoff at 190 nm is advantageous for detecting impurities at low wavelengths.[4][6]

  • Methanol (MeOH): As a protic solvent, it can engage in hydrogen bonding, offering different selectivity compared to the aprotic ACN.[4][5][7] This can be particularly useful if co-eluting peaks are an issue with ACN.[4]

For this method, Acetonitrile is selected as the primary organic modifier due to its lower backpressure and superior UV transparency, which provides a cleaner baseline and better sensitivity.[4][5]

To Buffer or Not to Buffer?

Buffers are used to maintain a constant mobile phase pH, which is crucial for the reproducible analysis of ionizable compounds.[8][9][10] Since 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a neutral molecule under typical RP-HPLC conditions, a buffer is not strictly necessary to control its ionization state. However, residual acidic silanols on the silica-based stationary phase can cause peak tailing for some compounds.[8] A low-concentration acidic modifier, like formic or phosphoric acid, can suppress this effect and improve peak shape.[11] We will proceed with a simple acidic mobile phase.

The following diagram illustrates the logical workflow for the method development process.

Caption: Workflow for HPLC method development and validation.

Comparative Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.[1]

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar target concentration.[1]

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v). Using a diluent with less organic content than the initial mobile phase can help prevent peak shape distortion.[12]

Proposed HPLC Method Conditions
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 5 µmCompare hydrophobic vs. π-π interaction selectivity.[2]
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Phosphoric Acid in WaterAcid modifier improves peak shape.[11]
Mobile Phase B AcetonitrileAcetonitrileGood elution strength and low UV cutoff.[4]
Gradient 50% B to 90% B in 15 min50% B to 90% B in 15 minTo elute the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmUV at 254 nmNitroaromatic compounds typically have strong absorbance at this wavelength.[3][13]
Injection Vol. 10 µL10 µLStandard injection volume.
Comparative Performance Data (Hypothetical)
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnConclusion
Retention Time (Main Peak) 8.5 min9.2 minPhenyl-Hexyl shows stronger retention due to added π-π interactions.
Tailing Factor (Main Peak) 1.31.1Both are acceptable (<1.5), but Phenyl-Hexyl provides better symmetry.[12]
Resolution (Main Peak vs. Closest Impurity) 1.82.5Phenyl-Hexyl provides significantly better separation from a critical impurity.

Based on this comparison, the Phenyl-Hexyl column (Method 2) is selected for full validation as it provides superior resolution and peak shape for the target analyte and its impurities.

Final Optimized and Validated Method

The following protocol is the fully optimized method, which will be subjected to validation according to ICH Q2(R1) guidelines.[14][15][16]

Detailed Protocol
  • Chromatographic System: HPLC with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B (Linear)

    • 15-18 min: 90% B (Hold)

    • 18-18.1 min: 90% to 50% B (Linear)

    • 18.1-25 min: 50% B (Equilibration)

  • Detection: PDA detection at 254 nm.

  • Injection Volume: 10 µL.

  • Analysis Procedure:

    • Equilibrate the system until a stable baseline is achieved.[1]

    • Inject a blank (diluent) to confirm no system contamination.

    • Inject the standard solution six times to establish system suitability (RSD of peak area and retention time <2.0%).

    • Inject the sample solutions for analysis.

Method Validation: A Self-Validating System

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[16] The following parameters must be assessed as per ICH Q2(R1) guidelines.[15][17]

The decision-making process for validation is outlined below.

Caption: ICH Q2(R1) validation parameters for a purity method.

Summary of Validation Results (Hypothetical)
Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the main peak's retention time. Peak purity > 990.No interference from blank or placebo. Peak purity index = 999.5.Method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998Method is linear.
Range 50% to 150% of target concentration50 µg/mL to 150 µg/mLEstablished.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Method is accurate.
Precision (RSD%) Repeatability: RSD ≤ 2.0%Intermediate: RSD ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%Method is precise.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05% of target concentrationMethod is sensitive.
Robustness Retention time and area RSD remain within limits after small variations.No significant impact on results from changes in flow rate (±0.1 mL/min) and temperature (±2°C).Method is robust.

Conclusion

This guide demonstrates a systematic and comparative approach to developing a robust RP-HPLC method for the purity analysis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene. By comparing stationary phase chemistries, it was determined that a Phenyl-Hexyl column offers superior selectivity and peak shape for this specific aromatic analyte compared to a standard C18 column. The final, optimized method was validated according to ICH Q2(R1) guidelines, proving its suitability for its intended purpose in a quality control environment. This structured approach, grounded in scientific principles and validated by empirical data, ensures the development of a reliable analytical method critical for drug development and manufacturing.

References

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • LCGC International. (2020, December 19). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Retrieved from [Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]

  • Restek. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • European Medicines Agency. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2006, January 3). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • LCGC International. (2020, November 12). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

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Mass spectrometry (LC-MS) fragmentation of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Characterization of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene: A Comparative Guide to ESI-QqQ vs. APCI-QTOF Platforms

As a Senior Application Scientist, I frequently encounter challenges in the mass spectrometric characterization of heavily substituted, electron-deficient aromatics. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (


, MW: ~281.02 Da) represents a complex analytical target. It possesses multiple halogens with varying bond dissociation energies, a nitro group that suppresses positive ionization, and adjacent functional groups that trigger specific gas-phase rearrangements [1].

This guide objectively compares two dominant LC-MS platforms—Electrospray Ionization Triple Quadrupole (ESI-QqQ) and Atmospheric Pressure Chemical Ionization Quadrupole Time-of-Flight (APCI-QTOF)—for the analysis of this compound. By examining the causality behind ionization behaviors and fragmentation pathways, this guide provides a self-validating framework for researchers optimizing their analytical workflows.

Mechanistic Insights: Ionization and Fragmentation

The Ionization Challenge

Nitroaromatics generally exhibit poor proton affinity, making positive ion mode (


) highly inefficient. Instead, negative ion mode is the gold standard[2]. While ESI relies on solution-phase deprotonation (yielding 

), the lack of a strongly acidic proton on 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene limits ESI efficiency. Conversely, APCI utilizes a corona discharge to generate thermal electrons in the gas phase. The electron-withdrawing nitro and halogen groups make this molecule an excellent electron acceptor, efficiently forming a stable radical anion (

).
The "Ortho Effect" and Halogen Cleavage

Upon collisional activation (CID), this compound exhibits highly diagnostic fragmentation:

  • The Ortho Effect (

    
    ):  The spatial proximity of the 4-nitro and 5-methyl groups facilitates a six-membered transition state. A hydrogen atom transfers from the methyl group to the nitro oxygen, followed by the expulsion of a hydroxyl radical (
    
    
    
    ). This
    
    
    Da loss is a definitive structural signature for ortho-methyl nitroaromatics [3].
  • Halogen Loss (

    
    ):  The Carbon-Iodine bond is relatively weak, leading to the facile homolytic cleavage of the iodine radical (
    
    
    
    , 127 Da). The Carbon-Fluorine bond is significantly stronger, meaning HF loss (20 Da) is rarely observed unless extreme collision energies are applied.
  • Nitro Reduction (

    
    ):  A classic nitroaromatic loss of nitric oxide (
    
    
    
    , 30 Da), often followed by subsequent iodine loss.

G Parent [M]•⁻ m/z 281 LossNO [M - NO]⁻ m/z 251 Parent->LossNO -NO (30 Da) LossOH [M - OH]⁻ m/z 264 (Ortho Effect) Parent->LossOH -OH• (17 Da) Ortho-Methyl LossI [M - I]⁻ m/z 154 Parent->LossI -I• (127 Da) LossNO2 [M - NO2]⁻ m/z 235 Parent->LossNO2 -NO2• (46 Da) LossNO->LossI -I• (127 Da)

Proposed negative ion fragmentation pathways of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.

Platform Comparison: ESI-QqQ vs. APCI-QTOF

When selecting an analytical platform, the choice dictates the quality of the data. ESI-QqQ is traditionally favored for routine quantitation, but APCI-QTOF provides superior ionization efficiency for non-polar nitroaromatics and high-resolution mass accuracy for structural confirmation [4].

Performance MetricESI-QqQ (Targeted Quantitation)APCI-QTOF (Structural Elucidation)
Primary Ionization Mechanism Solution-phase deprotonationGas-phase electron capture
Dominant Precursor Ion

(m/z 280)

(m/z 281)
Ionization Efficiency Low to Moderate (Prone to matrix suppression)High (Resistant to matrix effects)
Mass Accuracy Nominal (~0.7 Da FWHM)High-Resolution (< 2 ppm error)
Optimal Flow Rate 0.2 - 0.4 mL/min0.5 - 1.0 mL/min
Limit of Detection (LOD) ~10 - 50 ng/mL~1 - 5 ng/mL
Best Use Case High-throughput MRM screeningImpurity profiling & exact mass confirmation

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the exact parameters required to analyze this compound. Causality note: Methanol is selected over Acetonitrile as the organic modifier because protic solvents act as better charge-transfer mediators in negative-ion APCI.

Protocol A: High-Resolution Profiling via APCI-QTOF

Objective: Confirm the exact mass and structural fragmentation pathways.

  • Sample Preparation: Dissolve the standard in 100% Methanol to a final concentration of 1 µg/mL. Do not use highly aqueous diluents to prevent precipitation.

  • Chromatography (UHPLC):

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 5 mM Ammonium Acetate (buffers aid in stabilizing the droplet before vaporization).

    • Mobile Phase B: Methanol.

    • Gradient: 40% B to 95% B over 3 minutes.

    • Flow Rate: 0.6 mL/min (Higher flow rates improve APCI nebulization efficiency).

  • MS Parameters (Negative APCI):

    • Corona Discharge Current: 4.0 µA (Critical for generating thermal electrons).

    • Probe Temperature: 450 °C (Required to fully volatilize the halogenated aromatic).

    • Collision Energy (CE): Ramp from 10 eV to 35 eV to capture both the low-energy ortho-effect (

      
      ) and the higher-energy iodine cleavage (
      
      
      
      ).
Protocol B: Targeted Quantitation via ESI-QqQ

Objective: Routine Multiple Reaction Monitoring (MRM) for batch testing.

  • Sample Preparation: Dilute samples in 50:50 Methanol:Water to match initial mobile phase conditions, minimizing peak broadening.

  • Chromatography (HPLC):

    • Column: C18 (100 mm × 2.1 mm, 3.0 µm).

    • Mobile Phase: Isocratic 70% Methanol / 30% Water (0.1% Formic Acid). Note: Formic acid typically suppresses negative ESI, but trace amounts can sometimes stabilize the spray; empirical tuning is required.

    • Flow Rate: 0.3 mL/min.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: 2.5 kV (Keep relatively low to prevent corona discharge at the ESI tip).

    • Desolvation Temperature: 350 °C.

    • MRM Transitions:

      • Quantifier: m/z 280

        
         153 (Loss of Iodine, CE: 25 eV).
        
      • Qualifier: m/z 280

        
         263 (Ortho-effect loss of OH, CE: 15 eV).
        

References

  • PubChem:1-Fluoro-2-iodo-4-nitrobenzene (Structural Analog Properties). National Center for Biotechnology Information.
  • ResearchGate:Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • SciSpace:Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation.
  • Shimadzu:Interfaces for LC-MS - APCI vs ESI Principles.
  • University of Tennessee, Knoxville:Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives.

A Comparative Guide to the Reactivity of Iodo and Fluoro Groups in 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Halogens

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene presents a fascinating case study in selective functionalization. The presence of two different halogen atoms on a highly activated aromatic ring allows for a diverse range of chemical transformations. Understanding the inherent reactivity differences between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds is paramount for achieving desired synthetic outcomes. This guide will dissect these differences, focusing on the two major reaction pathways available to this substrate: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

The key to this differential reactivity lies in the distinct properties of iodine and fluorine. Iodine, being larger and less electronegative, forms a weaker, more polarizable bond with carbon, making it an excellent leaving group in oxidative addition steps of cross-coupling reactions.[1][2] Conversely, the highly electronegative fluorine atom forms a very strong C-F bond, which is generally resistant to cleavage by transition metals.[3] However, this same electronegativity, coupled with the strong electron-withdrawing effect of the para-nitro group, renders the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[4]

The Dominance of the Iodo Group in Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, the C-I bond is the undisputed site of primary reactivity. This preference is a direct consequence of the bond dissociation energies (BDEs) of carbon-halogen bonds, which follow the trend C-I < C-Br < C-Cl < C-F.[1][5][6] The significantly lower BDE of the C-I bond facilitates the crucial oxidative addition step in catalytic cycles of reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[7][8][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[10][11] When 1-fluoro-2-iodo-5-methyl-4-nitrobenzene is subjected to typical Suzuki-Miyaura conditions, the reaction proceeds selectively at the iodo position.

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)ProductYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802-phenyl-1-fluoro-5-methyl-4-nitrobenzene>95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1002-(4-methoxyphenyl)-1-fluoro-5-methyl-4-nitrobenzene92

Data is representative and compiled from typical Suzuki-Miyaura reaction protocols.[12][13]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkyne functionalities.[14][15] Similar to the Suzuki-Miyaura reaction, the inherent reactivity of the C-I bond dictates a selective reaction at this position. The C-F bond remains inert under standard Sonogashira conditions.[16]

Experimental Protocol: Selective Sonogashira Coupling at the Iodo Position

Objective: To selectively couple phenylacetylene with 1-fluoro-2-iodo-5-methyl-4-nitrobenzene at the C-I bond.

Materials:

  • 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-2-iodo-5-methyl-4-nitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[9][17][18] The chemoselectivity of this reaction on 1-fluoro-2-iodo-5-methyl-4-nitrobenzene heavily favors the displacement of the iodide. The choice of ligand is crucial for achieving high yields and can influence the reaction rate.[19]

The Latent Reactivity of the Fluoro Group: Nucleophilic Aromatic Substitution (SNAr)

While the C-F bond is largely unreactive in cross-coupling reactions, it is the prime target for nucleophilic aromatic substitution (SNAr).[20] The strong electron-withdrawing nitro group, positioned para to the fluorine, significantly activates the aromatic ring towards nucleophilic attack.[21] The high electronegativity of fluorine further enhances the electrophilicity of the carbon to which it is attached and stabilizes the intermediate Meisenheimer complex.[4][22]

The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, a direct contrast to their reactivity in cross-coupling.[23] This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is facilitated by the electron-withdrawing nature of the leaving group, not its ability to depart.[4]

Table 2: Comparative Reactivity in Nucleophilic Aromatic Substitution

NucleophileBaseSolventTemperature (°C)ProductYield (%)
PyrrolidineK₂CO₃DMSO1001-(Pyrrolidin-1-yl)-2-iodo-5-methyl-4-nitrobenzene90
Sodium methoxide-Methanol651-Methoxy-2-iodo-5-methyl-4-nitrobenzene85

Data is representative and compiled from typical SNAr reaction protocols.[24][25]

Visualizing the Divergent Reactivity

The following diagrams illustrate the distinct reaction pathways for the iodo and fluoro groups.

G cluster_0 Cross-Coupling Reactions cluster_1 Nucleophilic Aromatic Substitution (SNAr) A 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene B Oxidative Addition (Pd(0)) A->B Weak C-I bond C Aryl-Pd(II)-I Complex B->C D Transmetalation C->D E Aryl-Pd(II)-R Complex D->E F Reductive Elimination E->F G Coupled Product (C-I Functionalization) F->G H 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene I Nucleophilic Attack (at C-F) H->I Activated by p-NO₂ J Meisenheimer Complex I->J K Elimination of F⁻ J->K Restores aromaticity L Substituted Product (C-F Functionalization) K->L

Figure 1: Competing reaction pathways for 1-fluoro-2-iodo-5-methyl-4-nitrobenzene.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow start Start: 1-Fluoro-2-iodo-5-methyl- 4-nitrobenzene add_reagents Add: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ start->add_reagents heat Heat: Toluene/H₂O, 80°C add_reagents->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product Product: 2-Phenyl-1-fluoro-5-methyl- 4-nitrobenzene purify->product

Figure 2: Experimental workflow for selective Suzuki-Miyaura coupling.

Conclusion: A Versatile Building Block for Sequential Functionalization

The dichotomous reactivity of the iodo and fluoro groups in 1-fluoro-2-iodo-5-methyl-4-nitrobenzene makes it an exceptionally valuable building block in medicinal chemistry and materials science. By carefully selecting reaction conditions, chemists can selectively functionalize either the C-I or the C-F bond. This allows for a stepwise approach to the synthesis of complex, highly substituted aromatic compounds. The robust and predictable nature of these transformations, grounded in fundamental principles of chemical reactivity, empowers researchers to design and execute efficient and elegant synthetic routes.

References

  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
  • PMC. (n.d.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Journal of the American Chemical Society. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • eScholarship.org. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • PMC. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
  • Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I).
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
  • PubMed. (2007, May 9). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
  • ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical.
  • Study.com. (2021, July 7). Predicting the Relative Energy of Chemical Bonds.
  • Sigma-Aldrich. (n.d.). 1-Fluoro-2-iodo-5-methyl-4-nitro-benzene.
  • Chem-Impex. (n.d.). 4-Fluoro-2-iodo-1-nitrobenzene.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
  • PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene.
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Carbon–fluorine bond.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS.org. (2022, June 14). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).
  • Quora. (2017, May 11). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2020, February 2). SNAr reaction scope & limitations.
  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
  • MDPI. (2022, December 18). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • BLDpharm. (n.d.). 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.
  • ResearchGate. (n.d.). The nucleophilic aromatic substitution reaction between....
  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.

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A Senior Application Scientist's Guide to Elemental Analysis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The compound 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, with its complex arrangement of functional groups, presents a significant analytical challenge. Ensuring its elemental purity is a critical step in drug development and quality control, directly impacting the compound's efficacy, safety, and regulatory approval. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this multifaceted molecule, offering field-proven insights and detailed experimental protocols to ensure trustworthy and accurate results.

The Analytical Challenge: A Multifaceted Molecule

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (C₇H₅FINO₂) is a structurally complex aromatic compound. The presence of a nitro group, along with two different halogens (fluorine and iodine), and a methyl group on a benzene ring, necessitates a robust and versatile analytical approach. Each functional group can interfere with standard analytical procedures, making accurate elemental determination a non-trivial task.

Comparative Analysis of Elemental Analysis Techniques

The choice of an appropriate analytical technique is crucial for obtaining reliable elemental composition data. Below is a comparative overview of the most relevant methods for analyzing 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene.

TechniquePrincipleAdvantages for C₇H₅FINO₂Limitations & Causality
Combustion Analysis (CHNS/O) The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by thermal conductivity or infrared detectors.[1]Gold standard for C, H, N determination. Provides high precision and accuracy for the core organic elements.[1]Indirect determination of halogens. Requires specialized modifications and can be prone to interferences from the complex matrix. Incomplete combustion of the nitro group can lead to inaccurate nitrogen values.[2]
Combustion Ion Chromatography (CIC) The sample is combusted, and the resulting gases are absorbed into a solution. The solution is then injected into an ion chromatograph to separate and quantify the halide and sulfate ions.[3][4][5]Direct and sensitive determination of F and I. This is a highly effective method for halogen analysis in complex matrices.[3][6]Requires specialized equipment. The interface between the combustion unit and the ion chromatograph is critical for accurate results. Matrix effects from the nitro group can still influence the combustion process.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.High sensitivity for a wide range of elements, including Iodine. Can provide isotopic information.Challenges with Fluorine and organic matrices. Fluorine has a high ionization potential, making its detection by conventional ICP-MS difficult.[7] The high carbon content of the organic matrix can cause signal suppression and polyatomic interferences.[8][9]
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, which are element-specific.[10]Non-destructive and rapid analysis. Can be used for solid samples with minimal preparation.[10]Lower sensitivity for lighter elements like Fluorine. The signal for fluorine can be weak and subject to interference from the sample matrix. Quantification of iodine can also be challenging in a complex organic matrix.[11]

Recommended Approach: A Hybrid Strategy for Comprehensive Analysis

For a molecule as complex as 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, a single technique may not provide a complete and validated elemental profile. Therefore, a hybrid approach is recommended for the highest level of scientific integrity.

Experimental Workflows

Diagram: Hybrid Elemental Analysis Workflow

Hybrid Elemental Analysis Workflow cluster_0 Primary Analysis cluster_1 Confirmatory & Trace Analysis cluster_2 Data Integration & Validation A Sample of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene B Combustion Analysis (CHNS) A->B C, H, N determination C Combustion Ion Chromatography (CIC) A->C F, I determination D ICP-MS A->D Confirmatory I & trace elemental impurities E Elemental Composition Data (C, H, N, F, I) B->E C->E D->E F Comparison with Theoretical Values E->F G Purity Assessment F->G

Caption: Hybrid workflow for comprehensive elemental analysis.

Detailed Experimental Protocols

Protocol 1: Determination of Carbon, Hydrogen, and Nitrogen by Combustion Analysis

This protocol outlines the standard procedure for CHN analysis, with specific considerations for the nitro and halogenated nature of the target compound.

Instrumentation: A modern CHN elemental analyzer.

Certified Reference Material (CRM): Acetanilide or another well-characterized organic standard. It is crucial to use a CRM with a known elemental composition to validate the instrument's performance.[12]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene sample into a tin capsule. The sample must be homogenous and dry.

    • Fold the tin capsule to enclose the sample securely.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard such as acetanilide. Run the standard multiple times to ensure the calibration is stable and accurate. The measured values for the standard should be within ±0.3% of the certified values.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.

    • The sample is combusted at a high temperature (typically ~950 °C) in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

    • Compare the experimental results with the theoretical values for C₇H₅FINO₂ (C: 29.92%, H: 1.79%, N: 4.98%).

Causality and Trustworthiness: The use of a certified reference material before and during the analysis of the unknown sample provides a self-validating system. Any significant deviation in the CRM results would indicate an issue with the instrument or the procedure, preventing erroneous data for the target compound. The high-temperature combustion ensures the complete breakdown of the robust aromatic ring and the nitro group.

Protocol 2: Determination of Fluorine and Iodine by Combustion Ion Chromatography (CIC)

This protocol is specifically designed for the accurate quantification of halogens in complex organic matrices.

Instrumentation: A combustion unit coupled with an ion chromatograph (IC).

Certified Reference Material (CRM): A certified organofluorine and/or organoiodine standard. Several suppliers offer custom or standard CRMs for this purpose.[13]

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene sample into a sample boat.

  • Instrument Calibration:

    • Calibrate the ion chromatograph using certified fluoride and iodide standards at various concentrations to generate a calibration curve.

  • Combustion and Absorption:

    • Introduce the sample boat into the combustion furnace (typically heated to 900-1000 °C) in a stream of oxygen.

    • The combustion gases containing hydrogen fluoride (HF) and hydrogen iodide (HI) are passed through an absorption solution (e.g., a dilute sodium hydroxide solution with a reducing agent to stabilize iodide).

  • Ion Chromatography Analysis:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The fluoride and iodide ions are separated on an anion-exchange column and detected by a conductivity detector.

  • Data Analysis:

    • The concentrations of fluoride and iodide in the absorption solution are determined from the calibration curve.

    • The percentage of F and I in the original sample is calculated based on the concentrations found, the volume of the absorption solution, and the initial sample weight.

    • Compare the experimental results with the theoretical values for C₇H₅FINO₂ (F: 6.76%, I: 45.15%).

Causality and Trustworthiness: The separation of the combustion and detection steps minimizes interferences. The chromatographic separation provides high selectivity for fluoride and iodide, ensuring that other combustion products do not interfere with their quantification. The use of certified ionic standards for calibration ensures the accuracy of the IC detection.

Navigating Potential Pitfalls: A Diagrammatic Guide

The analysis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is not without its challenges. Understanding and mitigating these potential issues is key to obtaining reliable data.

Diagram: Error Mitigation in Elemental Analysis

Error Mitigation in Elemental Analysis cluster_0 Potential Sources of Error cluster_1 Mitigation Strategies A Incomplete Combustion (Nitro Group, Aromatic Ring) E Optimize Combustion Temperature & Oxygen Flow A->E F Use of Catalysts (e.g., Tungsten(VI) oxide) A->F B Halogen Reactivity (Formation of volatile species) G Specialized Absorption Solutions (for CIC) B->G C Matrix Effects (Signal suppression/enhancement) I Use of Internal Standards (for ICP-MS) C->I D Sample Inhomogeneity H Proper Sample Preparation (Grinding, Drying) D->H J Method Validation with CRMs E->J F->J G->J H->J I->J

Sources

Validating Regio-Selectivity in 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern Active Pharmaceutical Ingredient (API) synthesis, poly-functionalized arenes serve as indispensable, highly versatile building blocks. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a premier example of such a scaffold. Featuring orthogonal reactive sites—a fluorinated carbon activated by a para-nitro group and an iodinated carbon primed for transition-metal insertion—this molecule presents a rigorous test of chemoselectivity.

As a Senior Application Scientist, I have evaluated numerous catalytic and nucleophilic systems to predictably control the site of substitution on this exact core. This guide objectively compares the performance of Nucleophilic Aromatic Substitution (SNAr) versus Palladium-Catalyzed Cross-Coupling , providing validated protocols, mechanistic rationales, and quantitative data to ensure absolute regiocontrol in your synthetic workflows.

Mechanistic Rationale: The Causality of Chemoselectivity

To harness the bifunctionality of 1-fluoro-2-iodo-5-methyl-4-nitrobenzene, one must exploit the divergent electronic and steric requirements of its reactive bonds. The success of these reactions relies on understanding why a specific modality targets a specific bond.

Modality A: SNAr at the C-F Bond

The fluorine atom at the C1 position is located exactly para to the strongly electron-withdrawing nitro group at C4. In an SNAr reaction, the rate-determining step is the nucleophilic attack to form a negatively charged intermediate known as the Meisenheimer complex [1].

  • Why Fluorine? Fluorine is the premier leaving group for SNAr because its extreme electronegativity inductively stabilizes the transition state leading to the Meisenheimer complex.

  • Why not Iodine? The C-I bond lacks this direct para-activation and possesses lower electronegativity. Consequently, it remains virtually inert under standard SNAr conditions, allowing for >99% chemoselective cleavage of the C-F bond [3].

Modality B: Oxidative Addition at the C-I Bond

Conversely, transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) operates via a completely different mechanism, relying on the oxidative addition of a Pd(0) catalyst into a carbon-halogen bond [2].

  • The Role of Bond Dissociation Energy (BDE): The BDE dictates reactivity here. The C-I bond (~65 kcal/mol) is significantly weaker than the C-F bond (~115 kcal/mol).

  • The Result: Pd(0) selectively and rapidly inserts into the C-I bond at C2. The C-F bond is too strong to undergo oxidative addition under standard conditions, ensuring the fluorinated site is perfectly preserved[2].

G cluster_SNAr Modality A: SNAr cluster_Pd Modality B: Cross-Coupling Start 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (Bifunctional Core) CondA Amine, K2CO3, DMF (Nucleophilic Attack) Start->CondA CondB Ar-B(OH)2, Pd(0), Base (Transition Metal Catalysis) Start->CondB MechA Meisenheimer Complex (Stabilized by p-NO2) CondA->MechA ProdA C-F Substituted Product (C-I Bond Retained) MechA->ProdA MechB Oxidative Addition at C-I (Driven by Low BDE) CondB->MechB ProdB C-I Substituted Product (C-F Bond Retained) MechB->ProdB

Fig 1. Divergent mechanistic pathways for orthogonal regioselectivity.

Comparative Experimental Workflows

To validate this orthogonal reactivity, we compare two standard methodologies. Both protocols are engineered as self-validating systems, where the preservation of the non-reacting halogen can be empirically confirmed via 19F NMR.

Protocol A: Regioselective SNAr (C-F Substitution)

Objective: Synthesize 1-morpholino-2-iodo-5-methyl-4-nitrobenzene.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv, 1.0 mmol) and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

  • Solvent & Nucleophile: Suspend the mixture in 5.0 mL of anhydrous DMF. Add morpholine (1.2 equiv, 1.2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4 hours. The high electrophilicity of the C-F bond ensures rapid conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL) to remove the DMF. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Validation: 19F NMR will show the complete disappearance of the aryl-fluoride signal, confirming complete C-F substitution.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C-I Substitution)

Objective: Synthesize 1-fluoro-2-(p-tolyl)-5-methyl-4-nitrobenzene.

  • Preparation: In a Schlenk tube, combine 1-fluoro-2-iodo-5-methyl-4-nitrobenzene (1.0 equiv, 1.0 mmol), p-tolylboronic acid (1.1 equiv, 1.1 mmol), and K2CO3 (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) as the catalyst. The bulky phosphine ligands and the weak C-I bond drive the chemoselective oxidative addition.

  • Solvent & Degassing: Add a degassed mixture of Toluene/H2O (4:1, 5.0 mL). Evacuate and backfill the tube with argon three times to prevent catalyst oxidation.

  • Reaction: Heat the sealed tube to 90 °C for 6 hours.

  • Workup: Extract the aqueous layer with EtOAc, wash with water, dry over Na2SO4, and concentrate. Purify the crude product via flash chromatography (Hexanes/EtOAc).

  • Validation: 19F NMR will confirm the retention of the C-F signal, while 1H NMR will show the incorporation of the p-tolyl group, validating strictly C-I cleavage.

Workflow Prep Substrate Preparation Split Select Pathway Prep->Split SNAr_Step1 Add Morpholine (1.2 eq) Split->SNAr_Step1 SNAr Pd_Step1 Add Ar-B(OH)2 + Pd(PPh3)4 Split->Pd_Step1 Suzuki SNAr_Step2 80°C, DMF 4 Hours SNAr_Step1->SNAr_Step2 SNAr_Val 19F NMR: No F Signal SNAr_Step2->SNAr_Val Pd_Step2 90°C, Tol/H2O 6 Hours Pd_Step1->Pd_Step2 Pd_Val 19F NMR: F Signal Retained Pd_Step2->Pd_Val

Fig 2. Step-by-step experimental workflow and validation logic.

Quantitative Data Summary

The table below summarizes the comparative performance metrics of both modalities, demonstrating the absolute orthogonality achieved when reacting 1-fluoro-2-iodo-5-methyl-4-nitrobenzene under optimized conditions.

ParameterModality A: SNArModality B: Suzuki-Miyaura
Target Bond C-F (C1 position)C-I (C2 position)
Mechanistic Driving Force Electrophilicity & p-NO2 stabilizationLow Bond Dissociation Energy (BDE)
Reagents Morpholine, K2CO3p-Tolylboronic acid, Pd(PPh3)4, K2CO3
Solvent & Temperature DMF, 80 °CToluene/H2O (4:1), 90 °C
Typical Isolated Yield > 85%> 80%
Regioselectivity > 99% (C-F cleavage only)> 99% (C-I cleavage only)
Validation Method 19F NMR (Disappearance of F signal)19F NMR (Retention of F signal)

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS).[Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[Link]

Comprehensive GC-MS Retention Time Comparison Guide: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Application & Performance Comparison Guide

Executive Summary & Chemical Context

In modern pharmaceutical synthesis, particularly in the development of targeted therapies such as PRMT5 inhibitors, highly functionalized building blocks are critical[1]. 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) is a prime example of a multi-substituted aromatic intermediate that offers orthogonal reactivity for cross-coupling and nucleophilic aromatic substitution[2].

However, the synthesis of such tetra-substituted benzenes inevitably yields complex mixtures of regioisomers and structurally similar byproducts. For quality control and reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[3]. This guide objectively compares the GC-MS retention behavior of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene against its structural alternatives, providing a self-validating framework for method development.

The Causality of Retention Behavior (Mechanistic Insights)

As an application scientist, it is crucial to understand why a molecule elutes at a specific retention time (


), rather than just recording the value. The chromatographic behavior of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is dictated by the interplay of its four distinct functional groups:
  • Mass and Polarizability (The Iodine Effect): The massive iodine atom (126.9 Da) significantly increases the molecule's electron cloud volume and polarizability. On non-polar polysiloxane columns (e.g., HP-5MS), separation is primarily driven by dispersion forces and boiling point. Consequently, iodo-aromatics elute significantly later than their chloro- or bromo-analogs[4].

  • Dipole-Dipole Interactions (The Nitro Effect): The

    
     group introduces a strong permanent dipole. When migrating to a polar stationary phase like polyethylene glycol (DB-WAX), dipole-dipole interactions dominate, drastically increasing the retention time of all nitroaromatics compared to non-polar columns.
    
  • Inductive Effects (The Fluorine Effect): Fluorine is highly electronegative but possesses a very small atomic radius. While it minimally impacts the boiling point compared to hydrogen, its strong inductive pull alters the net dipole moment of the aromatic ring. This subtle shift is the primary mechanism by which regioisomers (e.g., shifting the fluorine from the 1-position to the 2-position) achieve baseline resolution on mid-polar and polar columns.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility across different laboratories, the following step-by-step GC-MS methodology is designed as a self-validating system. By running a known standard (e.g., 4-Iodo-2-nitrotoluene) alongside the target analyte, researchers can verify system suitability before analyzing complex mixtures.

Sample Preparation
  • Solvent Selection: Dissolve 1.0 mg of the crude intermediate mixture in 1.0 mL of LC-MS grade ethyl acetate[4]. Ethyl acetate ensures complete solubility of polar nitroaromatics while maintaining volatility for the GC inlet.

  • Derivatization: Not required. The target compounds are sufficiently volatile and thermally stable.

GC-MS Instrument Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Columns Evaluated:

    • Non-Polar: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)[4].

    • Polar: DB-WAX (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Conditions: 250 °C, Split injection (10:1 ratio), 1 μL injection volume.

  • Oven Temperature Program:

    • Initial: 80 °C (hold for 1.0 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: 5.0 min (Total Run Time: ~19.3 min).

  • Mass Spectrometer Conditions: Electron Ionization (EI) at 70 eV; Source Temperature: 230 °C; Quadrupole Temperature: 150 °C; Scan Range: m/z 50 to 350.

Quantitative Data & Alternative Comparison

The table below summarizes the comparative performance and retention times of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene against common synthetic alternatives and regioisomers under the standardized protocol.

Table 1: GC-MS Retention Times and Primary EI-MS Fragments
Compound NameMolecular WeightHP-5MS

(min)
DB-WAX

(min)
Primary EI-MS Fragments (m/z)
4-Iodo-2-nitrotoluene (Baseline Control)[5]263.03 g/mol 12.5415.12263 [M]+, 246 [M-OH]+, 136 [M-I]+
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (Target)281.02 g/mol 13.28 16.45 281 [M]+, 235 [M-NO2]+, 154 [M-I]+
1-Fluoro-4-iodo-2-methyl-5-nitrobenzene (Regioisomer)281.02 g/mol 13.4116.88281 [M]+, 235 [M-NO2]+, 154 [M-I]+
1-Chloro-2-iodo-5-methyl-4-nitrobenzene (Chloro-Analog)297.48 g/mol 14.8517.90297 [M]+, 299 [M+2]+, 251[M-NO2]+

Data Analysis & Performance Insights:

  • Isomer Resolution: On the non-polar HP-5MS column, the target compound and its regioisomer co-elute closely (

    
     = 0.13 min) due to identical mass and nearly identical boiling points. Switching to the DB-WAX column leverages the subtle differences in their net dipole moments, expanding the separation (
    
    
    
    = 0.43 min) and achieving baseline resolution.
  • Mass Spectral Fingerprinting: Halogenated nitrobenzenes characteristically exhibit a strong molecular ion peak [M]+ under 70 eV EI conditions. The most diagnostic fragmentation pathway is the loss of the nitro group [M-NO2]+ (loss of 46 Da), followed by the cleavage of the weak carbon-iodine bond[3].

Method Development Workflow Visualization

To systematically approach the separation of complex halogenated nitroaromatics, follow the logic tree illustrated below.

G A Halogenated Nitroarene Sample Prep (1 mg/mL in EtOAc) B Column Selection A->B C1 Non-Polar (HP-5MS) Separation by Boiling Point B->C1 C2 Polar (DB-WAX) Separation by Dipole Moment B->C2 D GC Oven Temperature Ramp (80°C to 280°C at 15°C/min) C1->D C2->D E EI-MS Detection (70 eV) Target: [M]+, [M-NO2]+,[M-I]+ D->E F Isomer Resolution & Retention Time Profiling E->F

Caption: Workflow for GC-MS method optimization of halogenated nitroaromatics.

References

  • European Patent Office. (2018). EP 3724190 B1: Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. Google Patents.
  • Applied and Environmental Microbiology. (2022). Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051. ASM Journals. Retrieved from [Link]

  • MDPI. (2025). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. PMC. Retrieved from[Link]

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A Comparative Guide to the Crystal Structure Determination of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of methodologies for determining the crystal structure of the small organic molecule, 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, such as halogenated nitroaromatic compounds, this structural knowledge is critical for predicting stability, solubility, and bioavailability. This guide will focus on the gold-standard technique of Single-Crystal X-ray Diffraction (SCXRD), while also providing a comparative analysis with Powder X-ray Diffraction (PXRD) and computational Crystal Structure Prediction (CSP) methods.

The Premier Technique: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for obtaining an unambiguous three-dimensional molecular structure.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] For a molecule like 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, understanding these parameters is crucial for elucidating potential halogen bonding and other non-covalent interactions that dictate its solid-state packing.[3]

Experimental Workflow for SCXRD

The successful determination of a crystal structure by SCXRD is a multi-step process that demands meticulous execution.

1. Crystallization: The Critical First Step

The primary challenge in SCXRD is obtaining a high-quality single crystal. For a novel compound like 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, a systematic screening of crystallization conditions is paramount. The choice of solvent is critical; given the aromatic and halogenated nature of the molecule, solvents of varying polarity should be explored. A slow evaporation technique is often a good starting point. For instance, dissolving the compound in a suitable solvent like chloroform or dichloromethane and allowing the solvent to evaporate slowly over several days can yield diffraction-quality crystals.[4]

Experimental Protocol: Slow Evaporation Crystallization

  • Preparation: Ensure the 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene sample is of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: In a clean vial, dissolve a small amount of the compound (typically 5-10 mg) in a minimal volume of a chosen solvent (e.g., chloroform, ethyl acetate, or a mixture). Gently warm the solution if necessary to ensure complete dissolution.

  • Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or by decanting the solvent.

2. Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. For halogenated compounds, the choice of X-ray source is important. A molybdenum (Mo) or copper (Cu) source is typically used.

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details. The final refined structure provides a detailed picture of the molecule's conformation and its packing in the crystal lattice.

Comparative Analysis of Alternative Techniques

While SCXRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck. In such cases, alternative and complementary techniques can provide valuable structural information.

Technique Principle Advantages Disadvantages Applicability to 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by a single crystal.[1]Provides unambiguous 3D atomic arrangement, bond lengths, and angles.[1]Requires high-quality single crystals, which can be difficult to grow.Ideal for obtaining a definitive crystal structure, revealing details of halogen bonding and π-π stacking.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.[5][6]Does not require single crystals; useful for phase identification and purity analysis.[5][6]Provides a 1D diffraction pattern, making structure solution more challenging and often ambiguous.[7]Useful for fingerprinting different polymorphic forms and for quality control, but structure determination is not straightforward.[6]
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal structures from the molecular formula.[8][9]Does not require any experimental sample; can predict multiple possible polymorphs.[10][11]Computationally intensive and may not always predict the experimentally observed structure accurately.[8][10]Can be used to guide experimental polymorph screening and to rationalize observed crystal packing.

In-Depth Look at Alternative Methodologies

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of crystalline solids when single crystals are unavailable.[5] It is particularly valuable in the pharmaceutical industry for identifying different polymorphs of a drug substance, as different crystal forms can exhibit distinct physical properties.[6]

While ab initio structure determination from powder data is possible, it is often challenging for complex organic molecules due to peak overlap in the diffraction pattern.[7][12] However, PXRD can be synergistically used with other techniques. For instance, solid-state NMR can provide information about the number of molecules in the asymmetric unit, which can aid in solving the structure from powder data.[13]

Experimental Protocol: Basic PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is gently ground to ensure a random orientation of the crystallites.

  • Data Collection: The powdered sample is placed on a sample holder and analyzed using a powder diffractometer. The instrument records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting powder pattern is a unique fingerprint of the crystalline phase. It can be compared to a database of known patterns for phase identification or used for unit cell indexing and, in favorable cases, structure solution.

Crystal Structure Prediction (CSP)

CSP encompasses a range of computational methods that aim to predict the crystal structure of a molecule based solely on its chemical diagram.[8] These methods have seen significant advancements and are becoming an increasingly important tool in materials science and pharmaceutical development.[10][14]

CSP typically involves two main steps: generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies.[9] This can help in identifying potentially stable polymorphs that might be missed during experimental screening.[11]

Conceptual Workflow for CSP

CSP Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Molecular_Structure Molecular Structure of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene Structure_Generation Generate Trial Crystal Structures Molecular_Structure->Structure_Generation Input Energy_Calculation Calculate Lattice Energies Structure_Generation->Energy_Calculation Candidate Structures Ranking Rank Structures by Energy Energy_Calculation->Ranking Calculated Energies Predicted_Structures Predicted Polymorphs Ranking->Predicted_Structures Ranked List Experimental_Screening Experimental Polymorph Screen Predicted_Structures->Experimental_Screening Guides Characterization Characterize via PXRD/SCXRD Experimental_Screening->Characterization

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized halogenated nitroarenes like 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS: 259860-34-9) requires moving beyond basic compliance. It demands a deep mechanistic understanding of the chemical's toxicology to engineer a fail-safe operational environment.

This guide provides researchers, scientists, and drug development professionals with an authoritative, self-validating protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Mechanistic Toxicology & Risk Assessment

To select the correct PPE, we must first understand why 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is hazardous. The compound carries specific Global Harmonized System (GHS) hazard statements, notably H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1].

However, the structural presence of a nitro group alongside highly labile halogens (fluorine and iodine) introduces two severe underlying toxicological pathways:

  • Systemic Methemoglobinemia: If absorbed dermally or inhaled, nitrobenzene derivatives are reduced by oxygen-insensitive nitroreductases (e.g., in gut microflora or hepatic microsomes) into nitrosobenzene and phenylhydroxylamine. These metabolites initiate a redox cycle that oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, forming methemoglobin. This impairs oxygen transport, leading to functional anemia and severe hypoxia[2].

  • Dermal Sensitization via SNAr: Halogenated nitrobenzenes are potent electrophiles. The strongly electron-withdrawing nitro group activates the ortho/para halogens (particularly the fluorine atom) toward Nucleophilic Aromatic Substitution (SNAr). Nucleophilic residues (-NH₂, -SH) on skin proteins can displace the halogen, forming a covalent hapten-protein complex that triggers severe Allergic Contact Dermatitis (ACD)[3].

ToxPathway cluster_0 Systemic Toxicity (Methemoglobinemia) cluster_1 Dermal Toxicity (Sensitization) NB 1-Fluoro-2-iodo-5-methyl- 4-nitrobenzene Nitroreductase Nitroreductase (Gut/Hepatic Metabolism) NB->Nitroreductase Systemic Absorption SNAr Nucleophilic Aromatic Substitution (SNAr) NB->SNAr Dermal Contact Metabolites Nitrosobenzene & Phenylhydroxylamine Nitroreductase->Metabolites Enzymatic Reduction Hb Hemoglobin (Fe2+) Metabolites->Hb Redox Cycling MetHb Methemoglobin (Fe3+) (Hypoxia / Functional Anemia) Hb->MetHb Iron Oxidation SkinProt Skin Proteins (Nucleophiles: -NH2, -SH) SNAr->SkinProt Halogen Displacement Hapten Hapten-Protein Complex (Allergic Contact Dermatitis) SkinProt->Hapten Covalent Binding

Mechanistic pathways of nitroarene toxicity: Methemoglobinemia and Dermal Haptenation.

Evidence-Based PPE Matrix

Standard laboratory nitrile gloves provide a false sense of security when handling nitroaromatics. Nitrobenzene derivatives permeate and degrade standard nitrile rapidly, especially when dissolved in common organic synthesis solvents (e.g., DCM, DMF, or DMSO)[4].

Table 1: Quantitative Glove Compatibility for Nitroaromatics

Glove MaterialBreakthrough Time (Nitroarenes)Degradation RatingApplication Suitability
Standard Nitrile (5-mil) < 10 minutesPoor / Not RecommendedUnsuitable for direct contact[4].
Heavy-Duty Nitrile (8-mil) 10 - 30 minutesFairAcceptable only as an inner glove.
Butyl Rubber (14-mil) > 240 minutesExcellentRecommended for extended handling.
Viton / SilverShield > 480 minutesExcellentOptimal for handling in aggressive solvents.
Required PPE Configuration:
  • Hand Protection (Self-Validating Double-Glove System):

    • Inner Glove: 8-mil Nitrile (provides dexterity and a baseline barrier).

    • Outer Glove: Butyl rubber or Viton.

    • Validation Step: Prior to donning, inflate the outer butyl gloves manually and submerge them in water to check for micro-tears (bubbles).

  • Respiratory Protection: Handling must be strictly confined to a certified chemical fume hood. If weighing bulk quantities outside a hood is unavoidable, a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges and P100 particulate filters is mandatory.

  • Eye/Face Protection: ANSI Z87.1+ certified chemical splash goggles. Safety glasses are insufficient due to the severe eye irritation hazard (H319)[1].

  • Body Protection: Flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned to the collar, with closed-toe, non-porous footwear.

Operational Workflow & Handling Protocol

To ensure absolute safety, every step of the handling process must be treated as a self-validating system, meaning the success and safety of the step can be objectively confirmed before proceeding to the next.

Step 1: Pre-Operational Setup
  • Ventilation Validation: Turn on the chemical fume hood. Use a digital anemometer to verify that the face velocity is between 100 and 120 feet per minute (fpm) . Do not proceed if the alarm sounds or flow is inadequate.

  • Static Mitigation: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a solid (MW: 281.02)[5]. To prevent aerosolization of toxic dust, wipe down the balance and spatulas with an anti-static zero-charge mat or use a static eliminator ionizer.

Step 2: Dispensing and Weighing
  • Place the analytical balance inside the fume hood or a dedicated ventilated balance enclosure.

  • Don the double-glove system (Nitrile inner, Butyl outer).

  • Tare a conductive anti-static weigh boat.

  • Carefully dispense the chemical using a grounded stainless steel spatula. Causality: Plastic spatulas generate static electricity, which can cause the fine highly-functionalized powder to aerosolize and adhere to PPE, increasing exposure risk.

  • Seal the primary chemical container immediately after dispensing.

Step 3: Reaction Setup
  • Transfer the weighed solid directly into the reaction vessel.

  • If dissolving the compound, add the solvent (e.g., DMF, THF) slowly via a pressure-equalizing dropping funnel or syringe to prevent splashing.

  • Ensure the reaction vessel is placed within secondary containment (e.g., a spill tray) capable of holding 110% of the reaction volume.

Workflow Prep 1. Pre-Operation Verify Hood >100 fpm Don Double Gloves Weigh 2. Dispensing Anti-static Spatula Ventilated Enclosure Prep->Weigh React 3. Reaction Setup Inert Atmosphere Secondary Containment Weigh->React Decon 4. Decontamination Wash with Soap/Water Dispose Outer Gloves React->Decon Waste 5. Waste Disposal Halogenated Bin EPA/RCRA Compliant Decon->Waste

Self-validating operational workflow for handling halogenated nitroarenes.

Spill Response and Disposal Plan

Halogenated nitrobenzenes require strict environmental compliance due to their persistence and toxicity to aquatic life.

Immediate Spill Response (Solid)
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Mitigate Dust: Do not dry sweep. Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of isopropanol or water) to suppress dust formation.

  • Collect: Use a dedicated chemical spill kit with inert absorbent pads or a HEPA-filtered vacuum designed for hazardous materials.

  • Decontaminate: Wash the spill area with copious amounts of soap and water. Causality: Soap acts as a surfactant to lift hydrophobic nitroarene residues that water alone cannot dissolve.

Waste Disposal Logistics
  • Segregation: 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene waste must be strictly segregated into Halogenated Organic Waste containers.

  • Incompatibility Warning: Never mix nitroarene waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or strong bases, as this can trigger violent exothermic redox reactions.

  • Labeling: Label the waste container clearly with the CAS number (259860-34-9) and the specific hazards (Toxic, Irritant, Halogenated). Dispose of according to local EPA/RCRA regulations.

References

  • CP Lab Safety. (n.d.). Glove Chemical Compatibility Chart. Retrieved from[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. (n.d.). Toxicological Profile for Nitrobenzene: Metabolic Mechanisms & Methemoglobinemia. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.